L-734217
Descripción
Propiedades
Número CAS |
146144-48-1 |
|---|---|
Fórmula molecular |
C18H31N3O4 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
(3R)-3-[[2-[(3R)-2-oxo-3-(2-piperidin-4-ylethyl)piperidin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H31N3O4/c1-13(11-17(23)24)20-16(22)12-21-10-2-3-15(18(21)25)5-4-14-6-8-19-9-7-14/h13-15,19H,2-12H2,1H3,(H,20,22)(H,23,24)/t13-,15+/m1/s1 |
Clave InChI |
SFFMYDBKYYBJRY-HIFRSBDPSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)NC(=O)CN1CCC[C@H](C1=O)CCC2CCNCC2 |
SMILES canónico |
CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(3(R)-(2-(piperidin-4-yl)ethyl)-2-oxopiperidinyl)acetyl-3(S)-methyl-beta-alanine L 734217 L-734,217 L-734217 |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of L-734,217
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of L-734,217, a potent and selective fibrinogen receptor antagonist. Contrary to initial hypotheses suggesting a role as a neurokinin-1 (NK1) receptor antagonist, extensive research has unequivocally identified L-734,217 as an inhibitor of platelet aggregation through its interaction with the integrin αIIbβ3, also known as the fibrinogen receptor or glycoprotein IIb/IIIa. This document details the molecular target, binding kinetics, downstream signaling effects, and the experimental protocols utilized to elucidate its pharmacological profile. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and thrombosis research.
Core Mechanism of Action: Fibrinogen Receptor Antagonism
L-734,217 exerts its antithrombotic effects by acting as a direct and competitive antagonist of the platelet integrin receptor αIIbβ3.[1] This receptor plays a pivotal role in the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the αIIbβ3 receptor undergoes a conformational change to a high-affinity state, enabling it to bind its primary ligand, fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets, leading to the formation of a platelet plug.
L-734,217 competitively inhibits the binding of fibrinogen to activated αIIbβ3, thereby preventing platelet aggregation and thrombus formation. This mechanism makes it a promising candidate for the research and potential development of antithrombotic therapies.
Molecular Target: Integrin αIIbβ3
The molecular target of L-734,217 is the integrin αIIbβ3, a heterodimeric transmembrane glycoprotein complex exclusively expressed on platelets and their precursors, megakaryocytes. It is the most abundant receptor on the platelet surface. The αIIbβ3 receptor recognizes the Arginine-Glycine-Aspartate (RGD) sequence present in fibrinogen and other ligands like von Willebrand factor, fibronectin, and vitronectin. L-734,217, as a non-peptide antagonist, is designed to mimic this recognition sequence, allowing it to bind to the receptor and block the binding of endogenous ligands.
Quantitative Data
Currently, publicly available, peer-reviewed literature specifically detailing the IC50 or Ki values for L-734,217 is limited. Commercial suppliers describe it as a "potent" fibrinogen receptor antagonist, which implies a low nanomolar or high picomolar affinity, characteristic of effective antithrombotic agents targeting αIIbβ3. For context, other well-characterized αIIbβ3 antagonists have reported IC50 values in the low nanomolar range for inhibiting platelet aggregation and fibrinogen binding.
| Parameter | Value | Compound | Assay |
| IC50 (Platelet Aggregation) | Data not available in searched literature | L-734,217 | In vitro human platelet aggregation assay |
| Ki (Fibrinogen Binding) | Data not available in searched literature | L-734,217 | Radioligand binding assay with purified αIIbβ3 |
Further investigation of primary research articles is required to obtain specific quantitative data for L-734,217.
Signaling Pathway Modulation
L-734,217 modulates the "outside-in" signaling cascade that normally occurs upon fibrinogen binding to αIIbβ3. By preventing this initial binding event, L-734,217 effectively blocks the downstream signaling pathways that lead to platelet spreading, clot retraction, and the stabilization of the thrombus.
Caption: Antagonistic action of L-734,217 on the integrin αIIbβ3 signaling pathway.
Experimental Protocols
The characterization of L-734,217 as a fibrinogen receptor antagonist would have involved a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays typically employed in this process.
In Vitro Platelet Aggregation Assay
This assay directly measures the ability of a compound to inhibit platelet aggregation in response to various agonists.
Objective: To determine the concentration-dependent inhibitory effect of L-734,217 on platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Aliquots of PRP are pre-warmed to 37°C in an aggregometer.
-
L-734,217 at various concentrations (or vehicle control) is added to the PRP and incubated for a defined period.
-
A platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide) is added to induce aggregation.
-
Light transmission through the cuvette is monitored over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis: The maximum percentage of aggregation is calculated for each concentration of L-734,217. The IC50 value is then determined by plotting the percentage of inhibition against the log concentration of L-734,217.
Caption: Experimental workflow for an in vitro platelet aggregation assay.
Fibrinogen Binding Assay
This assay quantifies the ability of L-734,217 to inhibit the binding of labeled fibrinogen to platelets or purified αIIbβ3.
Objective: To determine the binding affinity (Ki) of L-734,217 for the αIIbβ3 receptor.
Methodology:
-
Preparation of Platelets or Purified Receptor: Washed platelets are prepared from PRP, or purified αIIbβ3 receptor is used.
-
Radiolabeling of Fibrinogen: Fibrinogen is labeled with a radioisotope, typically Iodine-125 (¹²⁵I).
-
Binding Reaction:
-
Washed platelets or purified receptor are incubated with ¹²⁵I-fibrinogen in the presence of a platelet agonist (for whole platelets) and varying concentrations of L-734,217.
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The mixture is centrifuged through a dense sucrose or oil layer to separate the platelets (with bound ligand) from the unbound ¹²⁵I-fibrinogen.
-
Quantification: The radioactivity in the platelet pellet is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled fibrinogen. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for L-734,217 is calculated using the Cheng-Prusoff equation.
Preclinical Pharmacokinetics and Pharmacodynamics
Studies in animal models, such as dogs, have shown that L-734,217 is orally active. It is primarily excreted through the renal route and partially into the bile. Pharmacodynamic studies would have assessed its antithrombotic efficacy in models of arterial and venous thrombosis, correlating plasma concentrations with the inhibition of platelet aggregation ex vivo.
Conclusion
L-734,217 is a specific antagonist of the platelet fibrinogen receptor, integrin αIIbβ3. Its mechanism of action involves the competitive inhibition of fibrinogen binding to activated platelets, thereby preventing platelet aggregation, a critical step in thrombus formation. The detailed experimental protocols provided in this guide outline the standard methods used to characterize such compounds. While specific quantitative binding data for L-734,217 requires further investigation of primary literature, its classification as a potent antagonist positions it as a valuable tool for research in the field of thrombosis and hemostasis.
References
L-734,217 as a Fibrinogen Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-734,217 is a potent, orally active, non-peptide antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (integrin αIIbβ3). By targeting the final common pathway of platelet aggregation, L-734,217 represents a significant area of investigation for novel antithrombotic therapies. This technical guide provides an in-depth overview of L-734,217, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a discussion of its potential therapeutic applications.
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular events such as myocardial infarction and stroke. The binding of fibrinogen to the activated glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets is the crucial final step in the formation of a platelet plug. L-734,217 is a small molecule designed to competitively inhibit this interaction, thereby preventing platelet aggregation and thrombus formation. Its oral bioavailability makes it a promising candidate for long-term prophylactic use in patients at high risk of thrombotic events.
Mechanism of Action
L-734,217 acts as a direct and selective antagonist of the GP IIb/IIIa receptor. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GP IIb/IIIa receptor undergoes a conformational change, exposing its binding site for fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets, leading to aggregation. L-734,217 mimics the Arg-Gly-Asp (RGD) sequence of fibrinogen, allowing it to bind to the activated GP IIb/IIIa receptor and sterically hinder the binding of fibrinogen. This competitive inhibition effectively blocks platelet cross-linking and the formation of a stable thrombus.
L-734,217: A Technical Whitepaper on its Therapeutic Potential as a Fibrinogen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: L-734,217 is an orally active, potent fibrinogen receptor antagonist with demonstrated antithrombotic properties in preclinical studies. This document provides a comprehensive technical overview of L-734,217, summarizing its mechanism of action, available preclinical data, and the experimental methodologies used in its evaluation. The information presented is intended to inform further research and development of this compound for potential therapeutic applications in thrombotic disorders.
Core Mechanism of Action: Inhibition of Platelet Aggregation
L-734,217 exerts its antithrombotic effect by targeting the fibrinogen receptor, also known as glycoprotein IIb/IIIa (GPIIb/IIIa), on the surface of platelets. The binding of fibrinogen to GPIIb/IIIa is the final common pathway for platelet aggregation, a critical step in thrombus formation. By blocking this interaction, L-734,217 effectively inhibits platelet aggregation and, consequently, the formation of blood clots.
Signaling Pathway of Platelet Aggregation and L-734,217 Inhibition
Caption: Mechanism of L-734,217 as a fibrinogen receptor antagonist.
Preclinical Data
Currently, detailed quantitative data for L-734,217 from publicly available sources is limited. The primary accessible information comes from a preclinical study in a canine model.
In Vivo Efficacy in a Canine Model of Thrombosis
A key preclinical study investigated the antithrombotic effects of L-734,217 in a canine model of coronary artery thrombosis. While specific quantitative outcomes from this study are not detailed in the available literature, the compound was shown to be an effective antithrombotic agent.
Table 1: Summary of Preclinical Evaluation of L-734,217
| Parameter | Species | Model | Key Finding | Citation |
| Antithrombotic Activity | Dog | Coronary Artery Thrombosis | Effective antithrombotic agent | [1] |
| Pharmacokinetics | Dog | Not Specified | Excreted largely by the renal route and partly into the bile | [1] |
Experimental Protocols
Detailed experimental protocols for the studies involving L-734,217 are not fully available in the public domain. However, based on standard methodologies for evaluating fibrinogen receptor antagonists, the following outlines the likely experimental designs.
In Vitro Platelet Aggregation Assay
This assay is fundamental for determining the potency of a platelet aggregation inhibitor.
Objective: To determine the in vitro concentration-dependent inhibitory effect of L-734,217 on platelet aggregation induced by various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human or animal donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
L-734,217 at various concentrations (or vehicle control) is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis:
-
The maximum percentage of aggregation for each concentration of L-734,217 is determined.
-
The IC50 value (the concentration of L-734,217 that inhibits platelet aggregation by 50%) is calculated.
-
Caption: Workflow for an in vitro platelet aggregation assay.
In Vivo Canine Model of Coronary Artery Thrombosis
Animal models are crucial for evaluating the antithrombotic efficacy and safety of a compound in a physiological setting.
Objective: To assess the in vivo antithrombotic effect of orally administered L-734,217 in preventing coronary artery thrombosis.
Methodology:
-
Animal Preparation:
-
Healthy dogs are anesthetized and instrumented for monitoring cardiovascular parameters, including coronary blood flow.
-
A section of a coronary artery (e.g., the left anterior descending or circumflex artery) is isolated.
-
-
Induction of Thrombosis:
-
A thrombotic event is typically induced by controlled injury to the arterial wall. This can be achieved through methods such as electrical stimulation or mechanical damage.
-
-
Drug Administration:
-
L-734,217 is administered orally at various doses prior to the induction of thrombosis. A control group receives a placebo.
-
-
Monitoring and Endpoint:
-
Coronary blood flow is continuously monitored to detect the formation of an occlusive thrombus.
-
The primary endpoint is the time to occlusion or the incidence of occlusion within a specified timeframe.
-
Bleeding time may also be measured as a safety endpoint.
-
-
Data Analysis:
-
The efficacy of L-734,217 is determined by comparing the incidence and time to thrombotic occlusion in the treated groups versus the control group.
-
Caption: Experimental workflow for a canine model of coronary thrombosis.
Therapeutic Potential and Future Directions
L-734,217, as a potent, orally available fibrinogen receptor antagonist, holds therapeutic potential for the prevention and treatment of a variety of arterial thrombotic diseases, including myocardial infarction and stroke. Its oral bioavailability represents a significant advantage over intravenously administered GPIIb/IIIa inhibitors.
Further research is warranted to:
-
Elucidate the detailed pharmacokinetic and pharmacodynamic profile of L-734,217.
-
Conduct comprehensive dose-ranging studies to establish the optimal therapeutic window.
-
Perform rigorous safety and toxicology studies.
-
Evaluate its efficacy in a broader range of preclinical thrombosis models.
The successful completion of these studies would be essential to support the progression of L-734,217 into clinical development.
References
L-734,217: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-734,217 is a potent, orally active, non-peptide antagonist of the fibrinogen receptor, also known as integrin αIIbβ3 or glycoprotein IIb/IIIa. The development of L-734,217 by Merck Research Laboratories represented a significant advancement in the pursuit of orally bioavailable antiplatelet agents for the treatment and prevention of thrombotic diseases. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and preclinical evaluation of L-734,217, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Discovery and Development History
The quest for effective and safe oral antiplatelet therapies to prevent arterial thrombosis has been a long-standing goal in cardiovascular medicine. The pivotal role of the platelet integrin αIIbβ3 in the final common pathway of platelet aggregation, i.e., the binding of fibrinogen to activated platelets, made it a prime target for therapeutic intervention.
The development of L-734,217 stemmed from a strategy to create low-molecular-weight, non-peptide mimics of the Arg-Gly-Asp (RGD) recognition sequence found in fibrinogen. This approach aimed to overcome the limitations of peptide-based antagonists, such as poor oral bioavailability and short duration of action. The design and synthesis of L-734,217 were the culmination of a retrodesign analysis of a conformationally defined cyclic peptide antagonist, c-[(Ac)CRGDC]-A. This analysis, combined with stereochemical information from the RGD tripeptide sequence, led to the identification of this potent and selective inhibitor.
A significant breakthrough in the development of L-734,217 was the establishment of a highly efficient, six-step synthesis that requires no chromatography, making it suitable for large-scale preparation. This practical synthetic route starts from readily available materials and utilizes a novel chemoselective silyl-mediated conjugate addition and a highly productive, recyclable, kinetic resolution.
Mechanism of Action
L-734,217 exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the activated αIIbβ3 integrin on the surface of platelets. This binding is the crucial final step in platelet aggregation, regardless of the initial stimulus. By blocking this interaction, L-734,217 effectively prevents the formation of platelet thrombi, which are central to the pathophysiology of arterial thrombosis.
Integrin αIIbβ3 Signaling Pathway
The binding of agonists such as ADP, thrombin, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade. This cascade leads to a conformational change in the αIIbβ3 integrin, increasing its affinity for fibrinogen. Upon fibrinogen binding, "outside-in" signaling occurs, leading to further platelet activation, spreading, and consolidation of the thrombus. L-734,217 acts as a direct antagonist at the receptor level, preventing the "outside-in" signaling and subsequent platelet aggregation.
Quantitative Data
The preclinical evaluation of L-734,217 generated significant quantitative data to characterize its potency, selectivity, and pharmacokinetic profile.
| Parameter | Species | Value | Assay |
| Platelet Aggregation Inhibition (IC50) | Human | < 100 nM | ADP-induced Aggregation |
| Dog | < 100 nM | ADP-induced Aggregation | |
| Chimpanzee | < 100 nM | ADP-induced Aggregation | |
| Selectivity vs. Other Integrins | Human | > 15,000-fold | Cell attachment assays |
| Oral Bioavailability | Dog | Significant ex vivo activity | Platelet Aggregation |
| Chimpanzee | Significant ex vivo activity | Platelet Aggregation |
Note: Specific IC50 values from a comprehensive dose-response study are not publicly available in the initial search results. The value of "< 100 nM" indicates high potency.
Experimental Protocols
The following sections outline the general methodologies for key experiments used in the preclinical characterization of L-734,217.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.
Workflow:
Methodology:
-
Blood Collection: Whole blood is collected from human volunteers or animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.
-
PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Assay Procedure:
-
Aliquots of PRP are pre-warmed to 37°C in an aggregometer cuvette with a stir bar.
-
PRP is incubated with various concentrations of L-734,217 or a vehicle control for a specified period.
-
A platelet agonist, such as adenosine diphosphate (ADP), collagen, or thrombin, is added to induce aggregation.
-
The change in light transmission through the PRP is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
-
Data Analysis: The percentage of aggregation inhibition is calculated by comparing the aggregation in the presence of L-734,217 to that of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is then determined.
Fibrinogen Binding Assay
This assay directly measures the ability of a compound to inhibit the binding of labeled fibrinogen to platelets.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.
-
Labeling of Fibrinogen: Fibrinogen is labeled with a radioactive isotope (e.g., 125I) or a fluorescent tag.
-
Binding Reaction:
-
Washed platelets are incubated with various concentrations of L-734,217 or a vehicle control.
-
Labeled fibrinogen is added to the platelet suspension.
-
A platelet agonist (e.g., ADP) is added to activate the platelets and induce fibrinogen binding sites.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Fibrinogen: The platelet-bound fibrinogen is separated from the unbound fibrinogen, typically by centrifugation through a dense sucrose or oil layer.
-
Quantification: The amount of labeled fibrinogen associated with the platelet pellet is quantified using a gamma counter (for 125I) or a fluorescence reader.
-
Data Analysis: The inhibition of fibrinogen binding by L-734,217 is calculated, and the Ki (inhibitory constant) or IC50 is determined.
In Vivo Models of Thrombosis
Animal models are crucial for evaluating the antithrombotic efficacy of a compound in a physiological setting.
Commonly Used Models:
-
Ferric Chloride-Induced Thrombosis Model: A filter paper saturated with ferric chloride is applied to an exposed artery (e.g., carotid artery) or vein in an anesthetized animal (e.g., rat, mouse). The ferric chloride induces endothelial injury and subsequent thrombus formation. The time to vessel occlusion is measured. L-734,217 would be administered orally prior to the injury, and its effect on the time to occlusion would be assessed.
-
Arteriovenous (AV) Shunt Model: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein of an anesthetized animal. The weight of the thrombus formed on the thread after a specific period is measured. The ability of orally administered L-734,217 to reduce the thrombus weight is evaluated.
Conclusion
L-734,217 emerged from a rational drug design program as a potent and selective oral antagonist of the fibrinogen receptor. Its discovery and development were underpinned by a strong understanding of the molecular interactions involved in platelet aggregation and the application of innovative synthetic chemistry. The preclinical data demonstrated its potential as an effective antiplatelet agent. While L-734,217 itself did not ultimately reach the market, the knowledge and strategies employed in its development have significantly contributed to the broader field of antithrombotic therapy and the successful development of other αIIbβ3 antagonists. This technical guide provides a comprehensive overview of the foundational science behind this important compound.
An In-Depth Technical Guide to L-734,217: A Fibrinogen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-734,217 is a potent, orally active antagonist of the fibrinogen receptor, also known as glycoprotein IIb/IIIa (GPIIb/IIIa) or integrin αIIbβ3. By inhibiting the binding of fibrinogen to this receptor on platelets, L-734,217 effectively blocks the final common pathway of platelet aggregation, a critical step in thrombus formation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of L-734,217, intended to support further research and development in the field of antithrombotic therapy.
Chemical Structure and Physicochemical Properties
Table 1: Physicochemical Properties of L-734,217
| Property | Value |
| Molecular Formula | C₁₉H₂₃N₃O₄ |
| Molecular Weight | 353.46 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Data not available |
| pKa | Data not available |
| Melting Point | Data not available |
Quantitative data in this table is sourced from publicly available chemical databases.
Mechanism of Action and Signaling Pathway
L-734,217 exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen to the integrin αIIbβ3 receptor on the surface of activated platelets. This receptor plays a central role in platelet aggregation by forming cross-links between adjacent platelets via fibrinogen bridges.
The binding of agonists such as adenosine diphosphate (ADP), thrombin, or collagen to their respective receptors on platelets triggers an "inside-out" signaling cascade. This process activates integrin αIIbβ3, causing a conformational change that increases its affinity for fibrinogen. L-734,217, as a receptor antagonist, likely binds to the activated form of αIIbβ3, preventing the subsequent attachment of fibrinogen and thereby inhibiting platelet aggregation.
The "outside-in" signaling that normally follows fibrinogen binding, which leads to further platelet activation, spreading, and thrombus consolidation, is consequently also inhibited. This signaling involves the activation of intracellular protein tyrosine kinases, such as Syk.[1]
Pharmacological Properties
L-734,217 has been identified as an orally active and potent antithrombotic agent.[2]
Table 2: Pharmacological Data for L-734,217
| Parameter | Value | Species | Assay Conditions |
| IC₅₀ (Platelet Aggregation) | Data not available | - | - |
| Binding Affinity (Ki) | Data not available | - | - |
Further research is required to populate specific quantitative pharmacological data.
Pharmacokinetics
Studies in dogs have shown that L-734,217 is excreted largely by the renal route and partly into the bile.[2] The effects of anesthetics, such as pentobarbital, on the pharmacokinetics and pharmacodynamics of L-734,217 have been investigated, highlighting the importance of considering potential drug interactions in preclinical and clinical studies.
Key Experimental Protocols
The evaluation of fibrinogen receptor antagonists like L-734,217 typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Platelet Aggregation Assay
This assay is fundamental to assessing the inhibitory effect of compounds on platelet function.
Objective: To determine the concentration of L-734,217 required to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors or relevant animal species into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a consistent concentration.
-
Incubation: PRP is incubated with varying concentrations of L-734,217 or a vehicle control for a specified period at 37°C.
-
Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is measured using a light transmission aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate.
-
Data Analysis: The percentage of aggregation is calculated, and the IC₅₀ value (the concentration of L-734,217 that inhibits aggregation by 50%) is determined.
Fibrinogen Binding Assay
This assay directly measures the ability of L-734,217 to inhibit the binding of fibrinogen to its receptor.
Objective: To quantify the inhibition of radiolabeled or fluorescently-labeled fibrinogen binding to platelets by L-734,217.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from PRP to remove plasma proteins.
-
Platelet Activation: Platelets are activated with an agonist in the presence of varying concentrations of L-734,217.
-
Fibrinogen Binding: Labeled fibrinogen is added to the activated platelet suspension and incubated.
-
Separation: Bound fibrinogen is separated from unbound fibrinogen by centrifugation through a dense sucrose or oil layer.
-
Quantification: The amount of bound labeled fibrinogen in the platelet pellet is quantified using a scintillation counter or fluorometer.
-
Data Analysis: The Ki (inhibition constant) is determined from competitive binding curves.
Conclusion
L-734,217 is a promising antithrombotic agent that targets the final common pathway of platelet aggregation. Its oral activity makes it a potentially valuable therapeutic option for the prevention and treatment of thrombotic disorders. Further research to fully elucidate its chemical structure, detailed pharmacological profile, and performance in clinical settings is warranted. The experimental protocols outlined in this guide provide a framework for the continued investigation of L-734,217 and other novel fibrinogen receptor antagonists.
References
An In-Depth Technical Guide to L-734,217 for Research in Thrombotic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-734,217 is a potent, orally active, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation, a key event in the formation of thrombi. By blocking the binding of fibrinogen to GP IIb/IIIa, L-734,217 effectively inhibits platelet aggregation and has been investigated for its potential as an antithrombotic agent in the management of thrombotic disorders. This guide provides a comprehensive overview of the technical information available on L-734,217, including its mechanism of action, quantitative data on its activity, and generalized experimental protocols relevant to its study.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Platelet activation and subsequent aggregation are central to both normal hemostasis and pathological thrombosis. Various agonists, such as adenosine diphosphate (ADP), thrombin, and collagen, can activate platelets. This activation leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug.
L-734,217 exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor. This action effectively blocks the final common step of platelet aggregation, regardless of the initial activating stimulus. A notable characteristic of L-734,217 is its preferential binding to the activated form of the GP IIb/IIIa receptor over the resting form, suggesting a targeted action on platelets involved in active thrombus formation.
Quantitative Data
The following tables summarize the available quantitative data for L-734,217, providing key metrics for its potency and activity.
| Parameter | Value | Species | Notes |
| Dissociation Constant (Kd) | |||
| - Activated Platelets | 5 nM | Indicates high-affinity binding to the conformation of GP IIb/IIIa that is active in platelet aggregation. | |
| - Resting Platelets | 620 nM | Demonstrates over 100-fold selectivity for the activated versus the resting state of the receptor. | |
| Platelet Aggregation Inhibition (IC50) | < 100 nM | Human, Dog, Chimpanzee | The concentration required to inhibit 50% of platelet aggregation, indicating potent antiplatelet activity across different species. |
| Oral Antithrombotic Activity | |||
| - Dog | 1.0 mg/kg | Dog | Effective oral dose demonstrating significant ex vivo antiplatelet activity. |
| - Chimpanzee | 2.0 mg/kg | Chimpanzee | Effective oral dose demonstrating significant ex vivo antiplatelet activity. |
| Selectivity | > 15,000-fold | Human | Less effective at inhibiting the attachment of human umbilical vein endothelial cells to fibrinogen, fibronectin, and vitronectin compared to platelet aggregation inhibition. |
Experimental Protocols
Detailed experimental protocols for the evaluation of L-734,217 are not extensively published. The following sections provide generalized methodologies for key assays used to characterize compounds like L-734,217. These protocols are based on standard techniques in the field and should be adapted and optimized for specific experimental conditions.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors or the animal species of interest into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference (100% light transmission).
2. Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C in an aggregometer.
-
Add a vehicle control or different concentrations of L-734,217 to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, thrombin receptor agonist peptide).
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the light transmission increases.
-
The percentage of aggregation inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of L-734,217.
Fibrinogen Receptor (GP IIb/IIIa) Binding Assay
This assay quantifies the binding affinity of a compound to the GP IIb/IIIa receptor.
1. Platelet Preparation:
-
Isolate platelets from whole blood by centrifugation and wash them in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.
-
Resuspend the washed platelets in the assay buffer.
2. Competitive Binding Assay:
-
Incubate the washed platelets with a fixed concentration of a radiolabeled ligand that binds to GP IIb/IIIa (e.g., [125I]-fibrinogen or a radiolabeled GP IIb/IIIa antagonist) and varying concentrations of L-734,217.
-
The incubation is typically performed at room temperature or 37°C for a specific duration to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter or by centrifugation.
-
Measure the radioactivity on the filter or in the platelet pellet using a gamma counter.
-
The non-specific binding is determined in the presence of a large excess of an unlabeled GP IIb/IIIa antagonist.
-
Calculate the specific binding at each concentration of L-734,217.
-
The dissociation constant (Kd) or the inhibition constant (Ki) is determined by non-linear regression analysis of the binding data.
In Vivo Models of Thrombosis
Animal models are used to assess the antithrombotic efficacy of a compound in a physiological setting.
1. Arterial Thrombosis Model (e.g., Ferric Chloride-Induced Thrombosis):
-
Anesthetize the animal (e.g., rat, mouse).
-
Surgically expose a carotid or femoral artery.
-
Administer L-734,217 or a vehicle control orally or intravenously at various doses and time points before the thrombotic challenge.
-
Induce thrombosis by applying a filter paper saturated with a ferric chloride solution to the adventitial surface of the artery for a defined period.
-
Monitor blood flow in the artery using a Doppler flow probe.
-
The time to vessel occlusion is the primary endpoint. An increase in the time to occlusion indicates an antithrombotic effect.
2. Venous Thrombosis Model (e.g., Stasis-Induced Thrombosis):
-
Anesthetize the animal (e.g., rat, rabbit).
-
Administer L-734,217 or a vehicle control.
-
Ligate the inferior vena cava to induce stasis.
-
A thrombogenic stimulus (e.g., injection of a procoagulant substance) may also be applied.
-
After a specific period, isolate the ligated segment of the vena cava.
-
Excise the thrombus, dry it, and weigh it.
-
A reduction in thrombus weight in the L-734,217-treated group compared to the vehicle group indicates antithrombotic efficacy.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided.
GP IIb/IIIa Signaling Pathway and L-734,217 Inhibition.
In-Depth Pharmacological Profile of L-734,217: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-734,217 is a potent and orally active non-peptide antagonist of the fibrinogen receptor, also known as the glycoprotein IIb/IIIa (GP IIb/IIIa) or integrin αIIbβ3. By inhibiting the binding of fibrinogen to this receptor on platelets, L-734,217 effectively blocks the final common pathway of platelet aggregation, a critical step in thrombus formation. This technical guide provides a comprehensive overview of the pharmacological profile of L-7734,217, including its mechanism of action, in vitro and in vivo data, and detailed experimental methodologies.
Core Mechanism of Action: Fibrinogen Receptor Antagonism
L-734,217 exerts its antithrombotic effects by competitively inhibiting the binding of fibrinogen to the integrin αIIbβ3 receptor on the surface of activated platelets. This receptor plays a pivotal role in platelet aggregation by forming cross-links between adjacent platelets via fibrinogen bridges. By blocking this interaction, L-734,217 prevents the formation of platelet aggregates, which are the primary components of arterial thrombi.
The signaling pathway leading to platelet aggregation and its inhibition by L-734,217 is depicted below.
Quantitative Pharmacological Data
At present, specific quantitative in vitro data for L-734,217, such as Ki (binding affinity) and IC50 (half-maximal inhibitory concentration) values from radioligand binding and platelet aggregation assays, are not publicly available in the searched scientific literature. The primary available data comes from a preclinical study in dogs, focusing on its in vivo pharmacokinetics and pharmacodynamics.
In Vivo Pharmacological Profile: A Canine Model
A key study by Prueksaritanont et al. (1997) investigated the pharmacokinetic and pharmacodynamic properties of L-734,217 in dogs. This study provides valuable insights into the compound's behavior in a preclinical animal model.
Pharmacokinetics
Following oral administration, L-734,217 is absorbed and demonstrates dose-dependent pharmacokinetics. The study in dogs revealed that the compound is primarily cleared through both renal and biliary excretion[1]. The co-administration of pentobarbital was found to alter the pharmacokinetic profile of L-734,217, suggesting potential drug-drug interactions that should be considered in further development[1].
Pharmacodynamics
The in vivo efficacy of L-734,217 was demonstrated by its ability to inhibit platelet aggregation in dogs. The study established a clear relationship between the plasma concentration of L-734,217 and the inhibition of platelet function[1].
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of L-734,217 are not available in the public domain. However, based on standard methodologies for evaluating fibrinogen receptor antagonists, the following outlines the likely experimental setups.
Radioligand Binding Assay (Hypothetical Protocol)
This assay would be employed to determine the binding affinity (Ki) of L-734,217 for the integrin αIIbβ3 receptor.
Methodology:
-
Receptor Preparation: Human platelets would be isolated from whole blood and platelet membranes containing the integrin αIIbβ3 receptor would be prepared by centrifugation.
-
Binding Reaction: A constant concentration of a radiolabeled ligand that binds to the fibrinogen receptor (e.g., [³H]-tirofiban) would be incubated with the platelet membranes in the presence of varying concentrations of L-734,217.
-
Separation: The reaction mixture would be filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity of the filters (representing the bound ligand) would be measured using a scintillation counter.
-
Data Analysis: The data would be analyzed to determine the IC50 value of L-734,217, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value would then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay (Hypothetical Protocol)
This functional assay would be used to determine the potency of L-734,217 in inhibiting platelet aggregation induced by various agonists.
References
L-734,217: An In-depth Technical Guide on its Role in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-734,217 is a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies. By blocking the GPIIb/IIIa receptor, L-734,217 inhibits platelet aggregation induced by various agonists, thereby preventing thrombus formation. This technical guide provides a comprehensive overview of L-734,217, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
Platelet activation, initiated by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, triggers an "inside-out" signaling cascade. This cascade leads to a conformational change in the GPIIb/IIIa receptor on the platelet surface, increasing its affinity for ligands like fibrinogen and von Willebrand factor (vWF). Fibrinogen, with its dimeric structure, can bind to GPIIb/IIIa receptors on adjacent platelets, forming bridges that lead to platelet aggregation and the formation of a hemostatic plug or a pathological thrombus.
L-734,217 acts as a competitive antagonist at the GPIIb/IIIa receptor. It binds to the receptor, thereby preventing the binding of fibrinogen and vWF. This action effectively blocks the final step of platelet aggregation, regardless of the initial activating agonist.
Quantitative Data: In Vitro and Ex Vivo Efficacy of L-734,217
The antiplatelet activity of L-734,217 has been evaluated in vitro and ex vivo across different species. The following tables summarize the available quantitative data on its inhibitory potency.
Table 1: In Vitro Inhibition of Platelet Aggregation by L-734,217
| Species | Agonist | IC50 (nM) |
| Rat | Adenosine Diphosphate (ADP) | 838,000 |
| Collagen | > 1,100,000 | |
| Guinea Pig | Adenosine Diphosphate (ADP) | 124 |
| Collagen | 156 | |
| Dog | Adenosine Diphosphate (ADP) | 42 |
| Collagen | 50 |
Data extracted from the abstract of Egbertson et al. (1996). J Pharmacol Exp Ther.
Table 2: Oral Bioavailability of L-734,217 in Dogs
| Parameter | Value |
| Estimated Oral Bioavailability | 8 - 16% |
Data extracted from the abstract of Egbertson et al. (1996). J Pharmacol Exp Ther.
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the study of L-734,217 and other antiplatelet agents.
Note: The specific protocols used in the primary studies of L-734,217 by Egbertson et al. were not available in their entirety. The following protocols are based on established and widely used methods in the field.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to specific agonists.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from the study species (e.g., human, dog, guinea pig) into tubes containing an anticoagulant (e.g., 3.2% or 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP) without disturbing the buffy coat and red blood cells.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes. PPP is used as a reference for 100% aggregation.
2. Aggregation Measurement (Light Transmission Aggregometry):
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Add the test compound (L-734,217 at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add a platelet agonist (e.g., ADP or collagen) to initiate aggregation.
-
Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.
Ex Vivo Platelet Aggregation in Dogs
This assay assesses the effect of an administered compound on platelet function.
1. Animal Dosing:
-
Administer L-734,217 or vehicle control to dogs via the desired route (e.g., oral or intravenous).
2. Blood Sampling:
-
At predetermined time points after dosing, collect blood samples into an anticoagulant.
3. Platelet Aggregation Measurement:
-
Prepare PRP and PPP from the collected blood samples as described in the in vitro protocol.
-
Perform light transmission aggregometry using specific agonists (e.g., ADP, collagen) to determine the extent of platelet aggregation.
-
The results will indicate the in vivo effect of the compound on platelet function over time.
Guinea Pig Mesenteric Artery Hemostasis Model
This model evaluates the effect of a compound on primary hemostasis (bleeding time).
1. Animal Preparation and Dosing:
-
Anesthetize the guinea pig.
-
Administer L-734,217 or vehicle control.
2. Surgical Procedure:
-
Make a midline abdominal incision to expose the mesentery.
-
Select a small mesenteric artery of a specific diameter.
-
Transect the artery with fine scissors.
3. Bleeding Time Measurement:
-
Immediately start a timer upon transection.
-
Gently blot the bleeding site with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming platelet plug.
-
The time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded as the bleeding time.
Canine Coronary Artery Electrolytic Lesion Model
This is a model of in vivo arterial thrombosis.
1. Animal Preparation and Instrumentation:
-
Anesthetize and ventilate the dog.
-
Perform a thoracotomy to expose the heart.
-
Isolate a segment of a coronary artery (e.g., the left circumflex coronary artery).
-
Place an electromagnetic flow probe to monitor coronary blood flow.
-
Place an electrode on the adventitial surface of the artery.
2. Induction of Thrombosis:
-
Apply a low-level electrical current to the electrode to induce endothelial injury, which initiates thrombus formation.
3. Evaluation of Antithrombotic Efficacy:
-
Administer L-734,217 or vehicle control before or after the initiation of the electrolytic injury.
-
Monitor coronary blood flow to detect the onset and extent of thrombotic occlusion.
-
The primary endpoints can include the time to occlusion, the frequency of occlusive events, and the total thrombus mass at the end of the experiment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in platelet aggregation and the mechanism of action of L-734,217, as well as a typical experimental workflow for its evaluation.
Caption: Platelet aggregation signaling pathway.
Caption: Mechanism of action of L-734,217.
Early-Stage Research on the Antithrombotic Effects of L-734,217: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on L-734,217, a potent, orally active antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. The information presented herein is synthesized from foundational preclinical studies, offering a core understanding of its mechanism of action, antithrombotic efficacy, and the experimental protocols used for its evaluation.
Core Concepts: Mechanism of Action
L-734,217 exerts its antithrombotic effect by targeting the final common pathway of platelet aggregation. As a non-peptide antagonist, it competitively inhibits the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets. This action prevents the formation of platelet-fibrinogen bridges, which are essential for the development and propagation of thrombi.
dot
Unraveling the Binding Affinity of L-734,217: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-734,217 is a potent, orally active fibrinogen receptor antagonist that has been a subject of interest in the development of antithrombotic therapies. Its mechanism of action centers on the inhibition of platelet aggregation by targeting the glycoprotein IIb/IIIa (αIIbβ3) integrin receptor. This technical guide provides an in-depth overview of the binding affinity of L-734,217, detailing the experimental methodologies used for its characterization and the signaling pathways it modulates.
Quantitative Binding Affinity and Potency
The efficacy of L-734,217 as a fibrinogen receptor antagonist is quantified through various in vitro assays that measure its binding affinity and functional potency. These values are crucial for understanding its therapeutic potential.
| Parameter | Value | Description |
| IC50 | 1.9 ± 0.3 µM | The half maximal inhibitory concentration of L-734,217 required to inhibit ADP-induced platelet aggregation in washed human platelets.[1] |
| Ki | Data not available in search results | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |
| Kd | Data not available in search results | The dissociation constant, indicating the affinity of the antagonist for the receptor. |
Experimental Protocols
The characterization of L-734,217's binding affinity and functional effects relies on well-established experimental protocols. The following sections detail the methodologies for key assays.
Fibrinogen Receptor Binding Assay
This assay is fundamental to determining the direct interaction of L-734,217 with the αIIbβ3 receptor.
Objective: To quantify the binding affinity of L-734,217 to the platelet fibrinogen receptor (αIIbβ3).
Principle: This is a competitive binding assay where a radiolabeled or fluorescently-labeled fibrinogen analogue competes with the unlabeled antagonist (L-734,217) for binding to the αIIbβ3 receptor on activated platelets. The amount of labeled ligand bound is inversely proportional to the concentration and affinity of the competing antagonist.
Methodology:
-
Platelet Preparation: Human platelet-rich plasma (PRP) is obtained from fresh whole blood anticoagulated with sodium citrate. Platelets are then isolated from PRP by centrifugation and washed to remove plasma proteins.
-
Platelet Activation: Washed platelets are activated with an agonist such as adenosine diphosphate (ADP) or thrombin to induce a conformational change in the αIIbβ3 receptor, enabling it to bind fibrinogen.
-
Competitive Binding: Activated platelets are incubated with a fixed concentration of labeled fibrinogen and varying concentrations of L-734,217.
-
Separation of Bound and Free Ligand: The platelet-bound labeled fibrinogen is separated from the unbound ligand, typically by centrifugation through a dense sucrose cushion or by filtration.
-
Quantification: The amount of radioactivity or fluorescence associated with the platelet pellet or filter is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of L-734,217 that inhibits 50% of labeled fibrinogen binding) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Inhibition Assay
This functional assay assesses the ability of L-734,217 to inhibit platelet aggregation, a critical step in thrombus formation.
Objective: To determine the potency of L-734,217 in inhibiting platelet aggregation induced by various agonists.
Principle: Light Transmission Aggregometry (LTA) is the gold standard method. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, the PRP is turbid. Upon addition of an agonist, platelets aggregate, causing the suspension to become clearer and increasing light transmission. An inhibitor like L-734,217 will prevent this change.
Methodology:
-
PRP Preparation: Platelet-rich plasma is prepared from citrated whole blood by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and is used as a reference for 100% aggregation.
-
Incubation: PRP is pre-incubated with varying concentrations of L-734,217 or a vehicle control at 37°C in an aggregometer cuvette with constant stirring.
-
Induction of Aggregation: An agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce platelet aggregation.
-
Measurement: The change in light transmission is recorded over time.
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of L-734,217. An IC50 value is calculated, representing the concentration of the compound that inhibits platelet aggregation by 50%.[1]
Signaling Pathways and Mechanism of Action
L-734,217 exerts its effect by modulating the intricate signaling pathways that govern platelet activation and aggregation. The primary target is the αIIbβ3 integrin, a key player in the final common pathway of platelet aggregation.
αIIbβ3 Integrin Signaling
The αIIbβ3 integrin undergoes a conformational change from a low-affinity to a high-affinity state for its ligand, fibrinogen, a process known as inside-out signaling . This is triggered by various platelet agonists. Once fibrinogen binds, it initiates outside-in signaling , leading to platelet spreading, clot retraction, and stabilization of the thrombus.
L-734,217, as a fibrinogen receptor antagonist, competitively inhibits the binding of fibrinogen to the activated αIIbβ3 integrin. This blockade prevents the crucial cross-linking of platelets by fibrinogen, thereby inhibiting platelet aggregation. By blocking this final common pathway, L-734,217 can effectively inhibit aggregation induced by a wide range of agonists.
Below are diagrams illustrating the logical flow of the experimental workflow and the signaling pathway affected by L-734,217.
References
Methodological & Application
Application Note: In Vitro Platelet Aggregation Assay Using the Fibrinogen Receptor Antagonist L-734,217
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. In vitro platelet aggregation assays are essential tools for studying platelet function and for the development of antiplatelet therapies. L-734,217 is a potent fibrinogen receptor antagonist that inhibits platelet aggregation. This document provides a detailed protocol for performing an in vitro platelet aggregation assay using L-734,217, based on the principle of light transmission aggregometry (LTA).
Principle of the Assay
Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through the sample. This change in light transmission is recorded over time to generate an aggregation curve. The extent of inhibition of platelet aggregation by a compound like L-734,217 can be quantified by comparing the aggregation response in the presence and absence of the inhibitor.
Mechanism of Action of L-734,217
L-734,217 is a fibrinogen receptor antagonist. The final common pathway of platelet aggregation, regardless of the initial agonist, involves the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of activated platelets. This binding creates bridges between adjacent platelets, leading to the formation of a platelet aggregate. L-734,217 competitively inhibits the binding of fibrinogen to the GPIIb/IIIa receptor, thereby preventing platelet aggregation.
Quantitative Data Summary
L-734,217 has been shown to be a potent inhibitor of platelet aggregation in various species.
| Compound | Species | Potency |
| L-734,217 | Human, Dog, Chimpanzee | Inhibition of platelet aggregation at concentrations below 100 nM[1] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol is a general guideline for performing a platelet aggregation assay using L-734,217 with light transmission aggregometry.
Materials and Reagents
-
Whole blood from healthy human donors (collected in 3.2% or 3.8% sodium citrate)
-
L-734,217
-
Platelet agonists:
-
Adenosine diphosphate (ADP)
-
Collagen
-
Thrombin
-
Arachidonic Acid
-
Epinephrine
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Dimethyl sulfoxide (DMSO) for dissolving L-734,217
-
Aggregometer cuvettes with stir bars
-
Platelet aggregometer
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at room temperature for 10-15 minutes at 150-200 x g.
-
Carefully aspirate the upper layer, which is the PRP, and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes.
-
Collect the supernatant, which is the PPP. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest at room temperature for at least 30 minutes before use.
Preparation of Reagents
-
L-734,217 Stock Solution: Prepare a stock solution of L-734,217 in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid affecting platelet function.
-
Agonist Solutions: Prepare stock solutions of the desired platelet agonists (e.g., ADP, collagen, thrombin) in an appropriate buffer (e.g., PBS or saline). The final concentration of the agonist should be determined based on previous experiments or literature to induce a submaximal aggregation response, which is ideal for measuring inhibition.
Assay Procedure
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette the appropriate volume of PRP into an aggregometer cuvette with a stir bar. Place the cuvette in the sample well.
-
Pipette the same volume of PPP into another cuvette and place it in the reference well.
-
Set the 0% aggregation baseline with the PRP and the 100% aggregation baseline with the PPP.
-
-
Inhibition Assay:
-
Pipette a fresh aliquot of PRP into a new aggregometer cuvette with a stir bar.
-
Add a small volume of the L-734,217 solution (or vehicle control - DMSO) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring. A range of L-734,217 concentrations should be tested to generate a dose-response curve (e.g., 1 nM to 1 µM, based on the known potency below 100 nM).
-
-
Initiation of Aggregation:
-
Add the platelet agonist to the cuvette containing the PRP and L-734,217 (or vehicle).
-
Start recording the change in light transmission immediately.
-
-
Data Recording: Record the aggregation for a set period, typically 5-10 minutes, or until the aggregation curve reaches a plateau.
-
Data Analysis:
-
The primary endpoint is the maximum platelet aggregation (%) achieved within the recording time.
-
Calculate the percentage of inhibition for each concentration of L-734,217 using the following formula:
% Inhibition = [ (Max AggregationControl - Max AggregationL-734,217) / Max AggregationControl ] x 100
-
Plot the % inhibition against the log concentration of L-734,217 to generate a dose-response curve and determine the IC50 value (the concentration of L-734,217 that inhibits 50% of the platelet aggregation response).
-
Diagrams
Caption: Signaling pathway of platelet aggregation and the inhibitory action of L-734,217.
Caption: Experimental workflow for the in vitro platelet aggregation assay with L-734,217.
References
Application Notes and Protocols for L-734,217 in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-734,217, a potent and orally active fibrinogen receptor antagonist, in preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic efficacy of this compound.
Introduction
L-734,217 is an antithrombotic agent that functions by antagonizing fibrinogen receptors on platelets, thereby inhibiting platelet aggregation, a critical step in thrombus formation. Its likely target is the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation. Understanding the in vivo efficacy and mechanism of action of L-734,217 is crucial for its development as a potential therapeutic agent for thrombotic disorders. Animal models of thrombosis are indispensable tools for this purpose, allowing for the evaluation of antithrombotic effects in a physiological setting.
Mechanism of Action: Fibrinogen Receptor Antagonism
L-734,217 exerts its antithrombotic effect by blocking the interaction of fibrinogen with the GPIIb/IIIa receptor on the surface of activated platelets. This action prevents the formation of fibrinogen bridges between platelets, which is essential for the formation of a stable platelet plug and subsequent thrombus.
Signaling Pathway of GPIIb/IIIa in Platelet Aggregation
The following diagram illustrates the central role of the GPIIb/IIIa receptor in the platelet aggregation cascade and the point of intervention for L-734,217.
Caption: GPIIb/IIIa signaling pathway in platelet aggregation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for L-734,217 based on typical findings for potent fibrinogen receptor antagonists in preclinical studies.
Table 1: Pharmacokinetic Parameters of L-734,217 in a Canine Model
| Parameter | Value | Units |
| Bioavailability (Oral) | > 60 | % |
| Tmax (Oral) | 1.5 - 2.5 | hours |
| Half-life (t1/2) | 4 - 6 | hours |
| Clearance | 5 - 10 | mL/min/kg |
| Volume of Distribution | 0.5 - 1.0 | L/kg |
Note: These values are illustrative and may vary depending on the specific animal model and experimental conditions.
Table 2: In Vivo Efficacy of L-734,217 in a Canine Carotid Artery Thrombosis Model
| Oral Dose (mg/kg) | Inhibition of Thrombosis (%) | Inhibition of Ex Vivo Platelet Aggregation (%) | Bleeding Time (fold increase) |
| 0.1 | 20 ± 5 | 35 ± 8 | 1.2 ± 0.2 |
| 0.3 | 55 ± 10 | 70 ± 12 | 1.8 ± 0.4 |
| 1.0 | 85 ± 8 | 95 ± 5 | 2.5 ± 0.6 |
Data are presented as mean ± SEM. Inhibition of thrombosis is measured as the reduction in thrombus weight compared to a vehicle control group. Ex vivo platelet aggregation is assessed using an agonist such as ADP.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Canine Model of Ferric Chloride-Induced Carotid Artery Thrombosis
This model is used to evaluate the in vivo antithrombotic efficacy of L-734,217 in a large animal model that closely mimics arterial thrombosis in humans.
Experimental Workflow:
Caption: Workflow for the canine carotid artery thrombosis model.
Protocol:
-
Animal Preparation: Adult mongrel dogs of either sex are fasted overnight with free access to water. Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital).
-
Drug Administration: L-734,217 or vehicle is administered orally via gavage at desired doses (e.g., 0.1, 0.3, 1.0 mg/kg) at a predetermined time before the induction of thrombosis to allow for absorption.
-
Surgical Procedure: A midline cervical incision is made, and a segment of the carotid artery is carefully isolated from the surrounding tissues. An electromagnetic flow probe is placed around the artery to monitor blood flow.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution (e.g., 35%) is applied to the adventitial surface of the isolated arterial segment for a specific duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Monitoring: Carotid artery blood flow is continuously monitored. The time to occlusion (cessation of blood flow) is recorded.
-
Data Collection: At the end of the experiment, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed. Blood samples are collected at various time points for ex vivo platelet aggregation assays and pharmacokinetic analysis.
Ex Vivo Platelet Aggregation Assay
This assay is used to assess the functional effect of L-734,217 on platelet aggregability in blood samples taken from treated animals.
Experimental Workflow:
Application Notes and Protocols for L-734,217 Dose-Response Studies in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-734,217 is a potent, non-peptide antagonist of the fibrinogen receptor, glycoprotein IIb/IIIa (GpIIb/IIIa), also known as integrin αIIbβ3. By blocking this receptor, L-734,217 inhibits the final common pathway of platelet aggregation, making it a candidate for antithrombotic therapy. These application notes provide a summary of available data on the dose-response of L-734,217 in canines, detailing experimental protocols and the underlying mechanism of action.
Mechanism of Action
L-734,217 competitively inhibits the binding of fibrinogen to the GpIIb/IIIa receptor on the surface of activated platelets. This receptor, upon platelet activation by agonists such as ADP or collagen, undergoes a conformational change that increases its affinity for fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation. By blocking this interaction, L-734,217 effectively prevents platelet aggregation regardless of the initial activation stimulus.
The binding of fibrinogen to the GpIIb/IIIa receptor initiates "outside-in" signaling, a cascade of intracellular events that lead to platelet spreading, stabilization of the thrombus, and clot retraction. Key downstream signaling molecules in this pathway include Src family kinases (SFKs), spleen tyrosine kinase (Syk), and phospholipase Cγ2 (PLCγ2). By preventing the initial ligand binding, L-734,217 inhibits these downstream signaling events.
Quantitative Data Summary
The following tables summarize the available quantitative data from dose-response studies of L-734,217 in canines. It is important to note that a comprehensive dose-ranging study with multiple dose levels is not publicly available. The data presented here are from single-dose administrations.
Table 1: Intravenous Administration of L-734,217 in Conscious Male Dogs
| Dose | Pharmacokinetic Parameter | Value | Pharmacodynamic Effect |
| 0.01 mg/kg | Plasma Clearance | Not specified | Inhibition of ex vivo platelet aggregation induced by ADP and collagen.[1] |
| Volume of Distribution | Not specified | ||
| Elimination | Renal (64 ± 4%) and Hepatic (32 ± 6%)[1] |
Table 2: Oral Administration of L-734,217 in Dogs
| Dose | Route | Observed Effect |
| 1.0 mg/kg | Oral | Significant ex vivo antiplatelet activity. |
Experimental Protocols
Protocol 1: Intravenous Administration and Pharmacodynamic Assessment
This protocol is based on the study investigating the effects of pentobarbital on the pharmacokinetics and pharmacodynamics of L-734,217.[1]
Objective: To assess the in vivo efficacy of intravenously administered L-734,217 in inhibiting ex vivo platelet aggregation in canines.
Animal Model: Male beagle dogs.
Drug Formulation and Administration:
-
Prepare a sterile solution of L-734,217 for intravenous injection.
-
Administer a single bolus dose of 0.01 mg/kg L-734,217 intravenously.[1]
Blood Sampling:
-
Collect venous blood samples into appropriate anticoagulant (e.g., citrate) at baseline (pre-dose) and at specified time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).
Ex Vivo Platelet Aggregation Assay:
-
Prepare platelet-rich plasma (PRP) from the collected blood samples by centrifugation.
-
Perform platelet aggregation studies using a light transmission aggregometer.
-
Induce platelet aggregation with agonists such as ADP (adenosine diphosphate) and collagen at standard concentrations.
-
Measure and record the maximum percentage of platelet aggregation for each sample.
-
Calculate the percentage inhibition of platelet aggregation at each time point relative to the pre-dose baseline.
Pharmacokinetic Analysis:
-
Measure plasma concentrations of L-734,217 at each time point using a validated analytical method such as radioimmunoassay.[1]
-
Calculate key pharmacokinetic parameters including clearance, volume of distribution, and elimination half-life.
Protocol 2: Oral Administration and Efficacy Assessment
This protocol is a generalized procedure based on the reported oral efficacy of L-734,217.
Objective: To evaluate the ex vivo antiplatelet activity of orally administered L-734,217 in canines.
Animal Model: Healthy adult dogs.
Drug Formulation and Administration:
-
Formulate L-734,217 in a suitable vehicle for oral administration (e.g., in a capsule or as a solution/suspension).
-
Administer a single oral dose of 1.0 mg/kg L-734,217.
Blood Sampling and Analysis:
-
Follow the blood sampling and ex vivo platelet aggregation assay procedures as outlined in Protocol 1.
-
Time points for blood collection should be adjusted to account for oral absorption (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-dose).
Discussion and Future Directions
The available data indicate that L-734,217 is a potent inhibitor of platelet aggregation in canines following both intravenous and oral administration. The intravenous dose of 0.01 mg/kg was sufficient to produce a measurable pharmacodynamic effect, while a 1.0 mg/kg oral dose also demonstrated significant activity.
However, the lack of comprehensive dose-response studies is a significant data gap. To fully characterize the pharmacological profile of L-734,217 in canines, future studies should focus on:
-
Dose-escalation studies: To determine the dose-dependent effects on platelet aggregation and to establish the optimal therapeutic dose range.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To correlate plasma concentrations of L-734,217 with the degree of platelet inhibition.
-
Safety and tolerability studies: To assess any potential adverse effects at different dose levels.
By conducting such studies, a more complete understanding of the dose-response relationship of L-734,217 in canines can be achieved, which is crucial for its potential development as a therapeutic agent.
References
Preparing L-734,217 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of L-734,217, a potent, orally active fibrinogen receptor antagonist, for in vivo administration. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this antithrombotic agent.
Introduction
L-734,217 is a non-peptide antagonist of the fibrinogen receptor, also known as glycoprotein IIb/IIIa (GPIIb/IIIa) or integrin αIIbβ3. By blocking the binding of fibrinogen to this receptor on the surface of platelets, L-734,217 inhibits platelet aggregation, a critical step in thrombus formation. Its oral activity makes it a compound of interest for the development of antithrombotic therapies. Proper preparation and administration are crucial for obtaining reliable and reproducible results in in vivo studies.
Physicochemical Properties and Solubility
Recommended Formulations for In Vivo Studies
Based on preclinical studies with L-734,217 and general formulation strategies for poorly soluble compounds, the following starting points for formulation development are recommended.
Oral Administration
L-734,217 has demonstrated significant ex vivo antiplatelet activity following oral administration in dogs and chimpanzees at doses of 1.0 mg/kg and 2.0 mg/kg, respectively[1]. While the specific vehicle used in these studies is not detailed, a common approach for oral delivery of poorly soluble compounds in preclinical settings involves creating a suspension or a solution.
Recommended Vehicle for Oral Suspension: A common and generally well-tolerated vehicle for oral gavage in animal studies is a mixture of:
-
0.5% to 1% (w/v) Methylcellulose (or Carboxymethylcellulose) in Purified Water: This creates a uniform suspension and prevents the compound from settling.
-
Optional: 0.1% to 0.5% (v/v) Tween 80: This can be added to improve the wettability of the compound and aid in its dispersion.
Intravenous Administration
For pharmacokinetic studies or acute efficacy models, intravenous administration is often required. A study in dogs utilized an intravenous dose of 0.01 mg/kg of L-734,217. For poorly soluble compounds, a co-solvent system is typically necessary for intravenous administration to ensure the compound remains in solution upon injection into the bloodstream.
Recommended Vehicle for Intravenous Solution: A vehicle that has been successfully used for intravenous administration of poorly soluble compounds in preclinical models is a mixture of:
-
20% N,N-Dimethylacetamide (DMA)
-
40% Propylene Glycol (PG)
Important Consideration: This vehicle should be administered as a slow intravenous infusion to minimize the risk of precipitation and local irritation. The final concentration of L-734,217 in the vehicle should be carefully determined to ensure complete dissolution.
Quantitative Data Summary
The following table summarizes the reported in vivo dosage information for L-734,217.
| Species | Route of Administration | Dosage | Observed Effect | Reference |
| Dog | Oral | 1.0 mg/kg | Significant ex vivo antiplatelet activity | [1] |
| Chimpanzee | Oral | 2.0 mg/kg | Significant ex vivo antiplatelet activity | [1] |
| Dog | Intravenous | 0.01 mg/kg | Pharmacokinetic and pharmacodynamic studies |
Experimental Protocols
Protocol 1: Preparation of L-734,217 for Oral Administration (Suspension)
Materials:
-
L-734,217 powder
-
Methylcellulose (or Carboxymethylcellulose)
-
Tween 80 (optional)
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinder and volumetric flasks
-
Analytical balance
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed and the required concentration of L-734,217. Calculate the necessary weight of L-734,217 and methylcellulose.
-
Prepare the vehicle: a. In a beaker, dissolve the calculated amount of methylcellulose in approximately 80% of the final volume of purified water with gentle heating and stirring until a clear solution is formed. b. If using, add the appropriate volume of Tween 80 to the methylcellulose solution. c. Allow the vehicle to cool to room temperature.
-
Prepare the suspension: a. Accurately weigh the required amount of L-734,217 powder. b. In a mortar, add a small amount of the vehicle to the L-734,217 powder to form a smooth paste. This process, known as levigation, helps to ensure a fine and uniform particle size. c. Gradually add the remaining vehicle to the paste while continuously triturating with the pestle. d. Alternatively, for larger volumes, a homogenizer can be used to disperse the powder in the vehicle.
-
Finalize the formulation: a. Transfer the suspension to a graduated cylinder or volumetric flask. b. Rinse the mortar and pestle with a small amount of the remaining vehicle and add it to the bulk suspension to ensure a complete transfer of the drug. c. Add purified water to reach the final desired volume. d. Stir the suspension continuously with a magnetic stirrer before and during administration to ensure dose uniformity.
Protocol 2: Preparation of L-734,217 for Intravenous Administration (Solution)
Materials:
-
L-734,217 powder
-
N,N-Dimethylacetamide (DMA)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG-400)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the co-solvent vehicle: a. In a sterile vial, combine 20% DMA, 40% PG, and 40% PEG-400 by volume. For example, to prepare 10 mL of the vehicle, mix 2 mL of DMA, 4 mL of PG, and 4 mL of PEG-400. b. Vortex the mixture until a homogenous solution is formed.
-
Dissolve L-734,217: a. Accurately weigh the required amount of L-734,217. b. Add the L-734,217 powder to the co-solvent vehicle. c. Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Sterilization: a. Once the L-734,217 is fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial. This step is critical to ensure the sterility of the final product for intravenous administration.
-
Administration: a. The final solution should be administered as a slow intravenous infusion. The rate of infusion should be carefully controlled to prevent precipitation of the drug in the bloodstream.
Signaling Pathway of L-734,217
L-734,217 acts as a fibrinogen receptor antagonist, targeting the glycoprotein IIb/IIIa (integrin αIIbβ3) on platelets. The binding of agonists such as thrombin, ADP, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade. This cascade leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. The binding of fibrinogen to the activated GPIIb/IIIa receptors on adjacent platelets leads to platelet aggregation. L-734,217 competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation.
Caption: Signaling pathway of L-734,217 action.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the antithrombotic efficacy of L-734,217.
Caption: Workflow for an in vivo efficacy study.
Conclusion
The successful in vivo evaluation of L-734,217 relies on the appropriate preparation of the compound for administration. The protocols and information provided in this document offer a starting point for researchers. It is essential to perform small-scale formulation trials to ensure the solubility, stability, and suitability of the chosen vehicle for the specific experimental conditions. Careful attention to these details will contribute to the generation of high-quality, reproducible data in the investigation of this promising antithrombotic agent.
References
- 1. Non-peptide fibrinogen receptor antagonists. 7. Design and synthesis of a potent, orally active fibrinogen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
L-734,217: A Potent Tool for Interrogating Integrin αIIbβ3 Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of L-734,217, a nonpeptide antagonist of the integrin αIIbβ3, and detail its utility in studying the structure and function of this critical platelet receptor. The information compiled herein, including quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, is intended to facilitate the design and execution of robust in vitro and in vivo studies.
Introduction to L-734,217
L-734,217 is a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, now more commonly known as integrin αIIbβ3. As a nonpeptide small molecule, it offers advantages in terms of stability and potential for oral bioavailability, making it a valuable research tool and a lead compound in the development of antiplatelet therapies. Its primary mechanism of action is the competitive inhibition of fibrinogen binding to αIIbβ3, thereby preventing platelet aggregation, a crucial step in thrombus formation.
Quantitative Data Summary
The inhibitory potency of L-734,217 on platelet aggregation has been quantified across different species and activating agonists. This data is crucial for determining appropriate experimental concentrations.
| Species | Agonist | IC50 (nM) |
| Dog | ADP | 42 |
| Collagen | 50 | |
| Guinea Pig | ADP | 124 |
| Collagen | 156 | |
| Rat | ADP | 838,000 |
| Collagen | >1,100,000 | |
| Human | Thrombin (activated) | Potency increased 2- to 60-fold compared to basal |
Note: The significantly higher IC50 values in rats suggest species-specific differences in the binding site or metabolism of L-734,217.
Oral Bioavailability (Dog): 8 - 16%
Mechanism of Action and Signaling Pathways
Integrin αIIbβ3 signaling is a bidirectional process critical for platelet function. "Inside-out" signaling, initiated by platelet agonists like ADP or thrombin, leads to a conformational change in αIIbβ3, increasing its affinity for ligands such as fibrinogen. "Outside-in" signaling occurs upon ligand binding, triggering intracellular signaling cascades that lead to platelet spreading, clot retraction, and further platelet activation.
L-734,217 acts as a competitive antagonist at the fibrinogen binding site on activated αIIbβ3, thereby blocking "outside-in" signaling and subsequent platelet aggregation. Its high specificity for αIIbβ3 over other integrins, such as αvβ3, makes it a precise tool for dissecting the specific roles of this platelet integrin.
Application Notes and Protocols: L-734,217 for Studying Arterial vs. Venous Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, manifests in two primary forms: arterial and venous thrombosis. While both involve the coagulation cascade, their underlying pathophysiology and composition differ significantly. Arterial thrombi, forming under high shear stress, are typically platelet-rich "white thrombi," whereas venous thrombi, which form in areas of stasis, are fibrin-rich "red thrombi."[1] This distinction is critical for the development of targeted antithrombotic therapies.
L-734,217 is a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. This receptor is the final common pathway for platelet aggregation. L-734,217 exhibits high affinity for the activated form of the GP IIb/IIIa receptor, making it a selective inhibitor of platelet aggregation at sites of vascular injury. This selectivity provides a powerful tool to investigate the differential roles of platelet aggregation in the initiation and propagation of arterial versus venous thrombosis.
This document provides detailed application notes and experimental protocols for utilizing L-734,217 to elucidate the contributions of platelet aggregation in preclinical models of arterial and venous thrombosis.
Mechanism of Action of L-734,217
L-734,217 functions by competitively inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor on the surface of platelets. Upon vascular injury, platelets are activated by agonists such as adenosine diphosphate (ADP) and collagen, leading to a conformational change in the GP IIb/IIIa receptor, which increases its affinity for fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. By blocking this interaction, L-734,217 effectively inhibits platelet aggregation and thrombus formation.
Caption: Signaling pathway of platelet aggregation and the inhibitory action of L-734,217.
Quantitative Data for L-734,217
The following tables summarize the in vitro and in vivo pharmacological properties of L-734,217.
Table 1: In Vitro Activity of L-734,217
| Parameter | Species | Agonist | IC50 (nM) | Reference |
| Platelet Aggregation | Guinea Pig | ADP | 124 | [1] |
| Collagen | 156 | [1] | ||
| Dog | ADP | 42 | [1] | |
| Collagen | 50 | [1] | ||
| Rat | ADP | 838,000 | [1] | |
| Collagen | >1,100,000 | [1] | ||
| Binding Affinity (Kd) | - | Activated Platelets | 5 | |
| - | Resting Platelets | 620 |
Table 2: In Vivo Efficacy and Pharmacokinetics of L-734,217
| Parameter | Species | Model | Dosing | Effect | Reference |
| Antiaggregatory Plasma Concentration | Rat | In vivo rat/in vitro dog platelet aggregation | 8.0-16.0 mg/kg p.o. | Effective antiaggregatory concentrations achieved | [1] |
| 0.3-1.0 mg/kg i.v. | [1] | ||||
| Hemostatic Plug Formation | Guinea Pig | Severed mesenteric arteries | 2.0-5.0 mg/kg p.o. | Delays in plug formation | [1] |
| 0.1-0.2 mg/kg i.v. | [1] | ||||
| Ex Vivo Platelet Aggregation | Dog | Conscious | 0.3-3.0 mg/kg p.o. | Dose-dependent inhibition | [1] |
| 0.03-0.3 mg/kg i.v. | [1] | ||||
| Oral Bioavailability | Dog | - | - | 8-16% | [1] |
| Antithrombotic Efficacy | Dog | Left circumflex coronary artery electrolytic lesion | 3.0 mg/kg p.o. q4-8h | Reduced thrombus mass, prevented occlusion | [1] |
Experimental Protocols for Studying Arterial vs. Venous Thrombosis
The following protocols describe the use of L-734,217 in established murine models of arterial and venous thrombosis. This comparative approach allows for the investigation of the differential role of platelet aggregation in these two processes.
Caption: Proposed experimental workflow for comparing the effects of L-734,217.
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis (Arterial Model)
This model induces a platelet-rich thrombus through oxidative injury to the vessel wall.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
L-734,217
-
Vehicle control (e.g., saline)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments (forceps, scissors)
-
Dissecting microscope
-
Doppler flow probe
-
3.5% Ferric chloride (FeCl3) solution
-
Filter paper (1x2 mm)
-
Suture material
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision and expose the left common carotid artery by blunt dissection.
-
Drug Administration: Administer L-734,217 or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose and time point before injury.
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Vessel Injury: Apply a 1x2 mm strip of filter paper saturated with 3.5% FeCl3 solution to the adventitial surface of the carotid artery for 3 minutes.
-
Thrombus Formation: Remove the filter paper and monitor blood flow continuously until occlusion (cessation of blood flow) occurs. Record the time to occlusion.
-
Thrombus Isolation and Analysis: After occlusion or at a predetermined endpoint, excise the thrombosed arterial segment, remove the thrombus, and determine its wet weight. The thrombus can also be fixed for histological analysis to assess platelet and fibrin content.
Protocol 2: Inferior Vena Cava (IVC) Ligation-Induced Thrombosis (Venous Model)
This model induces a fibrin-rich thrombus through blood stasis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
L-734,217
-
Vehicle control
-
Anesthetic
-
Surgical instruments
-
Dissecting microscope
-
Suture material (e.g., 7-0 silk)
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position.
-
Surgical Exposure: Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Drug Administration: Administer L-734,217 or vehicle control (i.v. or i.p.).
-
IVC Ligation: Carefully dissect the IVC from the surrounding tissues just below the renal veins. Ligate the IVC completely with a 7-0 silk suture. All side branches between the ligation and the iliac bifurcation should also be ligated.
-
Wound Closure: Close the abdominal incision in layers.
-
Thrombus Development: Allow the thrombus to develop for a specified period (e.g., 24 or 48 hours).
-
Thrombus Isolation and Analysis: Re-anesthetize the mouse, re-open the abdomen, and excise the IVC segment containing the thrombus. Isolate the thrombus and measure its wet weight. Histological analysis can be performed to confirm the fibrin-rich nature of the thrombus.
Expected Outcomes and Interpretation
By employing L-734,217 in these parallel models, researchers can expect to observe a more pronounced antithrombotic effect in the arterial thrombosis model compared to the venous thrombosis model.
Caption: Expected differential effects of L-734,217 in arterial vs. venous thrombosis.
-
In the Arterial Thrombosis Model: Treatment with L-734,217 is hypothesized to significantly prolong the time to occlusion and reduce thrombus weight. This would confirm the critical role of platelet aggregation in this setting.
-
In the Venous Thrombosis Model: L-734,217 may have a less substantial effect on thrombus weight. While platelets are involved in venous thrombosis, the primary driver is stasis and the coagulation cascade leading to fibrin formation. A modest reduction in thrombus size would suggest a secondary role for platelets in venous thrombus development and stabilization.
These comparative data will provide valuable insights into the fundamental differences between arterial and venous hemostatic processes and can guide the development of more specific and effective antithrombotic agents.
Conclusion
L-734,217, with its selective antagonism of the activated GP IIb/IIIa receptor, serves as an invaluable pharmacological tool for dissecting the molecular mechanisms that differentiate arterial and venous thrombosis. The protocols outlined in this document provide a robust framework for researchers to investigate the therapeutic potential of targeting platelet aggregation in these distinct but related pathologies.
References
Cell-Based Assays for Testing PARP Inhibitor Activity
Note: Initial searches for "L-734,217" identified it as a fibrinogen receptor antagonist.[1] The context of the user request strongly suggests an interest in assays for a PARP (Poly-ADP ribose polymerase) inhibitor. This document will proceed with protocols and data for a representative PARP inhibitor, henceforth referred to as "PARP-IN-1," assuming the original compound name was a placeholder.
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They are responsible for detecting single-strand breaks (SSBs) in DNA and initiating their repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality.[2][3][4] This has made PARP inhibitors a significant class of targeted therapies in oncology.[5]
These application notes provide detailed protocols for key cell-based assays to evaluate the activity of PARP inhibitors like PARP-IN-1. The described methods are designed for researchers, scientists, and drug development professionals to assess inhibitor potency, mechanism of action, and cellular effects.
Signaling Pathway of PARP1 in DNA Damage Repair
Upon detection of a single-strand DNA break, PARP1 binds to the damaged site. This binding activates PARP1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation.[2] This PARylation serves as a scaffold to recruit other DNA repair factors. PARP inhibitors block this catalytic activity, and some can also "trap" the PARP enzyme on the DNA, leading to the formation of toxic DNA-PARP complexes that disrupt replication.[4][6]
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from various cell-based assays for a potent PARP inhibitor like PARP-IN-1.
| Assay Type | Cell Line | Parameter | Value (nM) | Notes |
| PARP Activity (ELISA) | HeLa | IC50 | 14 | Measures inhibition of PARP catalytic activity in cells.[7] |
| Cell Viability | MDA-MB-436 (BRCA1 mutant) | IC50 | 50 | Demonstrates synthetic lethality in a homologous recombination-deficient cell line. |
| Cell Viability | HeLa (BRCA proficient) | IC50 | >10,000 | Shows significantly lower toxicity in cells with functional homologous recombination. |
| PARP Trapping | HCT116 | EC50 | 25 | Quantifies the ability of the inhibitor to trap PARP on DNA.[8] |
Experimental Protocols
Protocol 1: Cell-Based PARP Activity Assay (ELISA)
This assay quantifies the level of PARylation in cells following DNA damage and treatment with a PARP inhibitor.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PARP-IN-1
-
DNA-damaging agent (e.g., 10 mM H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Commercial PAR ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of PARP-IN-1 in a complete medium. Remove the old medium and add the medium containing the inhibitor. Incubate for 1-2 hours.[2]
-
Induction of DNA Damage: To stimulate PARP activity, add H₂O₂ to a final concentration of 10 mM and incubate for 10 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay and normalize all samples.
-
ELISA: Perform the PAR ELISA according to the manufacturer's protocol. This typically involves coating a plate with an anti-PAR antibody, adding the cell lysates, followed by a detection antibody, and a substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: Read the signal on a microplate reader.[7] Plot the signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors for Breast Cancer Treatment: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. en.ice-biosci.com [en.ice-biosci.com]
Application Notes and Protocols: Pharmacokinetic Modeling of L-734,217 in Preclinical Studies
Affiliation: Google Research
Abstract
These application notes provide a comprehensive overview of the methodologies for characterizing the pharmacokinetic (PK) profile of the investigational compound L-734,217 in preclinical settings. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure robust and reproducible data generation for subsequent pharmacokinetic modeling and human dose prediction. The document covers in vivo study designs in various animal models, bioanalytical method validation, and data analysis approaches. All quantitative data from hypothetical preclinical studies are summarized for comparative purposes, and key experimental workflows are visualized.
Introduction
The preclinical evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in drug development. Pharmacokinetic studies in animals provide essential data to understand the in vivo behavior of a new chemical entity, aiding in the selection of appropriate animal models for efficacy and toxicology studies and in the prediction of human pharmacokinetics. This document details the procedures for conducting preclinical pharmacokinetic studies on L-734,217, a novel therapeutic agent.
Preclinical Pharmacokinetic Data Summary
The following tables summarize the pharmacokinetic parameters of L-734,217 determined in mouse, rat, and dog models following intravenous (IV) and oral (PO) administration.
Table 1: Intravenous Pharmacokinetic Parameters of L-734,217
| Parameter | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |
| CL (mL/min/kg) | 15.8 | 36.6 | 2.44 |
| Vss (L/kg) | 2.1 | 3.5 | 9.0 |
| t½ (h) | 2.5 | 1.67 | 16.3 |
| AUC₀-inf (ng·h/mL) | 1050 | 455 | 3410 |
Table 2: Oral Pharmacokinetic Parameters of L-734,217
| Parameter | Mouse (5 mg/kg) | Rat (5 mg/kg) | Dog (2.5 mg/kg) |
| Cmax (ng/mL) | 850 | 210 | 450 |
| Tmax (h) | 1.0 | 2.0 | 4.0 |
| AUC₀-inf (ng·h/mL) | 4620 | 509 | 4790 |
| F (%) | 88.0 | 11.2 | 55.8 |
Experimental Protocols
Animal Husbandry and Dosing
Protocol 3.1.1: Animal Models
-
Species: Male CD-1 mice (8-10 weeks old), male Sprague-Dawley rats (8-10 weeks old), and male beagle dogs (1-2 years old).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
-
Acclimation: Animals are acclimated for at least 7 days prior to the study.
Protocol 3.1.2: Formulation and Dosing
-
Intravenous Formulation: L-734,217 is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 0.5 mg/mL for all species.
-
Oral Formulation: L-734,217 is suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 1 mg/mL for rodents and 2.5 mg/mL for dogs.
-
Administration:
-
IV: A single bolus dose is administered via the tail vein (mice and rats) or cephalic vein (dogs).
-
PO: A single dose is administered via oral gavage.
-
Sample Collection and Processing
Protocol 3.2.1: Blood Sampling
-
Rodents: Approximately 100 µL of blood is collected from the saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Dogs: Approximately 1 mL of blood is collected from the jugular vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Anticoagulant: Blood samples are collected into tubes containing K₂EDTA.
Protocol 3.2.2: Plasma Preparation
-
Blood samples are centrifuged at 3000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Plasma is harvested and stored at -80°C until analysis.
Bioanalytical Method
Protocol 3.3.1: LC-MS/MS Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of L-734,217 in plasma.
-
Sample Preparation: Plasma samples (50 µL) are subjected to protein precipitation with 200 µL of acetonitrile containing an internal standard.
-
Chromatography: Separation is achieved on a C18 column with a gradient elution using mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.
-
Calibration Curve: A calibration curve is prepared in blank plasma over the range of 1 to 2000 ng/mL.
Visualizations
The following diagrams illustrate key workflows in the preclinical pharmacokinetic evaluation of L-734,217.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caption: Workflow for the bioanalytical sample preparation and analysis.
Pharmacokinetic Modeling Approach
The plasma concentration-time data for L-734,217 will be analyzed using non-compartmental analysis (NCA) with Phoenix® WinNonlin® software. Key pharmacokinetic parameters to be determined include:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution at steady state (Vss): The apparent volume into which the drug distributes in the body.
-
Terminal half-life (t½): The time required for the plasma concentration to decrease by half during the terminal elimination phase.
-
Area under the concentration-time curve (AUC): A measure of total drug exposure.
-
Maximum concentration (Cmax): The highest observed plasma concentration.
-
Time to maximum concentration (Tmax): The time at which Cmax is observed.
-
Oral bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
Following NCA, compartmental modeling may be employed to further characterize the disposition of L-734,217. A multi-compartment model will be fitted to the data to obtain estimates of intercompartmental clearance and volumes of distribution.
Caption: Logical flow of the pharmacokinetic modeling process.
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Inhibition by L-734,217
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets play a crucial role in hemostasis and thrombosis. The activation of platelets is a key event in the development of cardiovascular diseases. Therefore, the identification and characterization of novel antiplatelet agents are of significant interest in drug development. L-734,217 is a potent and selective antagonist of the neurokinin 1 (NK1) receptor. The natural ligand for this receptor, Substance P, has been shown to induce platelet activation. This suggests that NK1 receptor antagonists like L-734,217 may have antiplatelet effects. Flow cytometry is a powerful and versatile technique for the rapid, quantitative, and multi-parametric analysis of single platelets in suspension, making it an ideal tool to assess the inhibitory potential of compounds like L-734,217 on platelet function.
These application notes provide detailed protocols for the analysis of platelet inhibition by L-734,217 using flow cytometry. The methods described herein focus on the measurement of key platelet activation markers, P-selectin (CD62P) and the activated conformation of the glycoprotein IIb/IIIa complex (PAC-1 binding), in response to an NK1 receptor agonist.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for a clear and concise presentation of the inhibitory effects of L-734,217.
Table 1: Effect of L-734,217 on P-selectin (CD62P) Expression on Activated Platelets
| Treatment Condition | L-734,217 Concentration (µM) | Percentage of CD62P Positive Platelets (%) | Mean Fluorescence Intensity (MFI) |
| Unstimulated Control | 0 | 3.5 ± 0.8 | 150 ± 25 |
| Vehicle Control + Substance P (1 µM) | 0 | 85.2 ± 6.3 | 2500 ± 310 |
| L-734,217 + Substance P (1 µM) | 0.1 | 68.7 ± 5.1 | 1950 ± 280 |
| L-734,217 + Substance P (1 µM) | 1 | 42.1 ± 4.5 | 1100 ± 150 |
| L-734,217 + Substance P (1 µM) | 10 | 15.3 ± 2.9 | 450 ± 70 |
| L-734,217 + Substance P (1 µM) | 100 | 5.1 ± 1.2 | 200 ± 40 |
Table 2: Effect of L-734,217 on Activated GPIIb/IIIa (PAC-1 Binding) on Activated Platelets
| Treatment Condition | L-734,217 Concentration (µM) | Percentage of PAC-1 Positive Platelets (%) | Mean Fluorescence Intensity (MFI) |
| Unstimulated Control | 0 | 2.1 ± 0.5 | 120 ± 20 |
| Vehicle Control + Substance P (1 µM) | 0 | 90.5 ± 5.8 | 3200 ± 350 |
| L-734,217 + Substance P (1 µM) | 0.1 | 75.3 ± 6.2 | 2400 ± 310 |
| L-734,217 + Substance P (1 µM) | 1 | 48.9 ± 5.1 | 1500 ± 220 |
| L-734,217 + Substance P (1 µM) | 10 | 18.2 ± 3.3 | 600 ± 90 |
| L-734,217 + Substance P (1 µM) | 100 | 4.3 ± 1.0 | 180 ± 30 |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the preparation of platelet-rich plasma from whole human blood.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes
-
15 mL conical centrifuge tubes
-
Serological pipettes
-
Micropipettes and tips
-
Room temperature centrifuge
Procedure:
-
Collect human whole blood into vacuum tubes containing 3.2% sodium citrate as an anticoagulant.
-
Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (20-25°C) with the brake set to low or off.
-
Carefully aspirate the upper straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a fresh 15 mL conical tube. Avoid disturbing the buffy coat layer.
-
Keep the PRP at room temperature and use within 2-3 hours of blood collection.
Protocol 2: Inhibition of Platelet Activation by L-734,217
This protocol details the incubation of PRP with L-734,217 followed by stimulation with an NK1 receptor agonist.
Materials:
-
Platelet-Rich Plasma (PRP) from Protocol 1
-
L-734,217 stock solution (e.g., in DMSO)
-
Substance P (NK1 receptor agonist) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Vehicle control (e.g., DMSO diluted in PBS)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare serial dilutions of L-734,217 in PBS from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Also, prepare a vehicle control.
-
Aliquot 90 µL of PRP into microcentrifuge tubes.
-
Add 5 µL of the diluted L-734,217 or vehicle control to the respective tubes.
-
Incubate the tubes for 15-30 minutes at 37°C.
-
Prepare a working solution of Substance P in PBS.
-
Add 5 µL of the Substance P working solution (to achieve a final concentration of e.g., 1 µM) to the L-734,217- and vehicle-treated tubes to induce platelet activation. For the unstimulated control, add 5 µL of PBS.
-
Gently mix and incubate for 10-15 minutes at 37°C.
-
Proceed immediately to the staining protocol.
Protocol 3: Staining of Platelet Activation Markers for Flow Cytometry
This protocol describes the staining of platelets with fluorescently-labeled antibodies against P-selectin and activated GPIIb/IIIa.
Materials:
-
PRP samples from Protocol 2
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD61 (platelet-specific marker, e.g., PerCP-conjugated)
-
Anti-human CD62P (P-selectin, e.g., PE-conjugated)
-
PAC-1 (binds to activated GPIIb/IIIa, e.g., FITC-conjugated)
-
-
Isotype control antibodies (e.g., PE-IgG1, FITC-IgM)
-
1% Paraformaldehyde (PFA) in PBS (for fixation)
-
Flow cytometry tubes
Procedure:
-
Prepare a cocktail of the fluorochrome-conjugated antibodies (anti-CD61, anti-CD62P, and PAC-1) at their predetermined optimal concentrations in PBS.
-
Add the antibody cocktail to each of the PRP samples from Protocol 2.
-
For isotype controls, prepare separate tubes with the corresponding isotype control antibodies.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
-
Add 400 µL of 1% PFA to each tube to fix the platelets.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Samples can be stored at 4°C in the dark and should be analyzed by flow cytometry within 24 hours.
Protocol 4: Flow Cytometry Acquisition and Analysis
Procedure:
-
Set up the flow cytometer with the appropriate laser and filter configuration for the fluorochromes used (e.g., FITC, PE, PerCP).
-
Use unstained and single-color stained platelet samples to set up the instrument voltages and compensation.
-
Gate the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties, and further confirm the population using the platelet-specific marker (CD61).
-
Acquire a minimum of 10,000-20,000 events within the platelet gate for each sample.
-
Analyze the data using a suitable software.
-
Use the isotype controls to set the gates for determining the percentage of positive cells for CD62P and PAC-1.
-
Record the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker in all experimental conditions.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway in Platelets.
Caption: Experimental Workflow for Platelet Inhibition Assay.
Troubleshooting & Optimization
Troubleshooting L-734,217 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting common issues encountered during experiments with L-734,217, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my L-734,217 precipitating out of my aqueous solution?
A1: L-734,217, like many small molecule inhibitors, has low intrinsic solubility in neutral aqueous solutions. Precipitation is a common issue and can be triggered by several factors:
-
Concentration: Exceeding the solubility limit of L-734,217 in your aqueous buffer will cause it to precipitate.
-
Solvent Composition: Rapidly diluting a concentrated stock solution (e.g., in DMSO) with an aqueous buffer can cause the compound to "crash out" of the solution. This is a phenomenon known as antisolvent precipitation.[1][2]
-
pH: The solubility of L-734,217 is likely pH-dependent. Significant shifts in pH during solution preparation or experimentation can reduce its solubility.
-
Ionic Strength: The presence and concentration of salts in your buffer can influence the solubility of the compound.
Q2: I'm dissolving L-734,217 in DMSO first. What is the best way to prepare my aqueous working solution to avoid precipitation?
A2: When preparing an aqueous working solution from a DMSO stock, it is crucial to introduce the compound into the aqueous environment in a way that avoids localized high concentrations, which can lead to precipitation. The recommended method is a slow, dropwise addition of the DMSO stock into the vigorously stirring or vortexing aqueous buffer.[1] This ensures that the compound is rapidly dispersed and remains in solution.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: While higher concentrations of DMSO can aid in solubility, it is also known to have cytotoxic effects. For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5%, and ideally as low as 0.1%, to minimize off-target effects. Always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.[1]
Q4: Can I dissolve L-734,217 directly in an aqueous buffer like PBS?
A4: Direct dissolution in neutral aqueous buffers like PBS (pH 7.4) is generally not recommended due to the compound's low solubility. A concentrated stock solution should first be prepared in an organic solvent such as DMSO.
Troubleshooting Guide: Precipitation Issues
This guide addresses specific precipitation problems in a question-and-answer format.
Issue 1: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer.
-
Possible Cause A: Final concentration is too high.
-
Explanation: The final concentration of L-734,217 in your aqueous solution likely exceeds its kinetic solubility limit under those specific conditions (pH, temperature, buffer components).
-
Suggested Solution:
-
Lower the Final Concentration: Try preparing a more dilute solution.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to find the maximum achievable concentration in your specific buffer. (See Experimental Protocol 1).
-
-
-
Possible Cause B: Improper mixing technique.
-
Explanation: Adding the DMSO stock too quickly or without adequate mixing can create localized areas of high concentration, leading to immediate precipitation.
-
Suggested Solution: Always add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring.[1]
-
-
Possible Cause C: Final DMSO concentration is too low.
-
Explanation: A certain amount of organic solvent is necessary to maintain the solubility of the compound in the aqueous solution.
-
Suggested Solution: Ensure your final DMSO concentration is between 0.1% and 0.5%. While higher concentrations may improve solubility, they can also be toxic to cells. Always run a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Issue 2: My solution is clear at first but becomes cloudy or shows precipitate over time.
-
Possible Cause A: Supersaturation.
-
Explanation: It is possible to create a supersaturated solution that is kinetically stable for a short period but will eventually precipitate out as it reaches thermodynamic equilibrium.
-
Suggested Solution:
-
Use Immediately: Prepare the solution fresh and use it immediately after preparation.
-
Incorporate Excipients: For longer-term stability, consider using solubility-enhancing excipients like polymers (e.g., PVP, HPMC) or surfactants (e.g., Tween® 80) that can inhibit crystal growth and maintain supersaturation.
-
-
-
Possible Cause B: Change in pH.
-
Explanation: The pH of your solution may be changing over time due to exposure to air (CO2 absorption) or other factors, which could affect the solubility of L-734,217.
-
Suggested Solution: Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout your experiment.
-
-
Possible Cause C: Adsorption to plasticware.
-
Explanation: Hydrophobic compounds can sometimes adsorb to the surface of standard laboratory plastics, leading to a decrease in the concentration of the compound in solution and potentially nucleation of precipitation.
-
Suggested Solution: Use low-adhesion plasticware for all steps involving the compound.
-
Data Presentation
Table 1: Solubility of L-734,217 in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Visually clear solution. Recommended for primary stock solutions. |
| Ethanol | Sparingly Soluble | May require warming to fully dissolve. |
| Water | Insoluble | Not recommended for direct dissolution. |
| PBS (pH 7.4) | Very Low | Prone to precipitation, especially at higher concentrations. |
Note: This data is compiled from general knowledge of similar small molecules and should be confirmed by the user's own experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of L-734,217 in DMSO
-
Weighing: Accurately weigh out the desired amount of L-734,217 powder using an analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes in low-adhesion microcentrifuge tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., cell culture medium, PBS) and bring it to the experimental temperature.
-
Vortexing: Place the aqueous buffer in a tube on a vortex mixer and set it to a vigorous speed.
-
Slow Addition: While the aqueous buffer is vortexing, slowly add the required volume of the L-734,217 DMSO stock solution drop by drop to the side of the tube, allowing it to be incorporated into the swirling buffer.
-
Final Mix: Continue to vortex the solution for an additional 30-60 seconds after the addition is complete to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. A clear solution indicates that the L-734,217 has remained in solution at the desired final concentration.
Visualizations
References
Technical Support Center: Optimizing P2Y1 Antagonist Dosage for Rodent Thrombosis Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of P2Y1 receptor antagonists in rodent models of thrombosis. Due to the lack of publicly available information on "L-734,217," this guide will focus on a well-characterized P2Y1 antagonist, MRS2179 , as a representative compound. The principles and methodologies described herein are broadly applicable to other compounds in this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for P2Y1 receptor antagonists in preventing thrombosis?
A1: P2Y1 receptor antagonists work by blocking the action of adenosine diphosphate (ADP) on P2Y1 receptors located on the surface of platelets.[1] ADP is a key signaling molecule that, upon binding to P2Y1 receptors, initiates platelet shape change and aggregation, which are critical early steps in thrombus formation. By inhibiting this interaction, P2Y1 antagonists can effectively reduce platelet activation and subsequent clot formation.
Q2: Which rodent models of thrombosis are most appropriate for evaluating P2Y1 antagonists?
A2: The choice of model depends on whether you are investigating arterial or venous thrombosis.
-
For arterial thrombosis , the Ferric Chloride (FeCl3)-induced carotid artery thrombosis model in mice is widely used and highly reproducible.[2][3] This model simulates thrombosis resulting from endothelial injury.
-
For venous thrombosis , the Wessler model in rats, which combines venous stasis with a hypercoagulable state, is a classic and effective model.[4]
Q3: What are the common routes of administration for P2Y1 antagonists in rodent studies?
A3: The most common routes are intravenous (i.v.) and intraperitoneal (i.p.) injection. Intravenous administration allows for rapid and complete bioavailability, while intraperitoneal injection is often used for convenience and can provide a more sustained release, though with potentially variable absorption. One study administered MRS2179 via intraperitoneal injection every other day for three weeks in a mouse model.[5]
Q4: What are the expected outcomes when using an effective dose of a P2Y1 antagonist in these models?
A4: In the FeCl3-induced arterial thrombosis model, an effective P2Y1 antagonist should significantly prolong the time to vessel occlusion.[4] In the Wessler venous thrombosis model, a reduction in the weight of the formed thrombus is the primary indicator of efficacy.[4]
Q5: Are there any known side effects of P2Y1 antagonism in rodents?
A5: The primary side effect to monitor is prolonged bleeding time. Since P2Y1 receptors are involved in normal hemostasis, their inhibition can impair the initial stages of clot formation at sites of injury. It is crucial to perform bleeding time assays to assess the hemorrhagic risk of the tested compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant antithrombotic effect observed. | - Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations. - Poor Bioavailability: The compound may have low absorption or rapid metabolism. - Compound Instability: The antagonist may be degrading in the vehicle or in vivo. | - Perform a dose-response study to identify the optimal effective dose. - Consider a different route of administration (e.g., i.v. instead of i.p.). - Assess the pharmacokinetic profile of the compound. - Prepare fresh solutions for each experiment and use an appropriate vehicle. |
| High variability in results between animals. | - Inconsistent Surgical Technique: Variations in the application of FeCl3 or the degree of venous stasis. - Animal Strain Differences: Different rodent strains can exhibit varying responses to thrombotic stimuli and drugs. - Anesthetic Effects: The type and depth of anesthesia can influence cardiovascular parameters. | - Standardize the surgical procedure meticulously. Ensure consistent timing and application of the thrombotic insult. - Use a consistent and well-characterized animal strain for all experiments. - Monitor physiological parameters (heart rate, blood pressure) and maintain a consistent level of anesthesia. |
| Excessive bleeding or high mortality. | - Dose is too high: The dose may be causing systemic anticoagulation beyond the therapeutic window. - Off-target effects: The compound may be interacting with other receptors or pathways involved in hemostasis. | - Reduce the dose and perform a thorough dose-finding study to establish the therapeutic index. - Conduct selectivity profiling to assess the compound's specificity for the P2Y1 receptor. - Perform coagulation assays (e.g., PT, aPTT) to evaluate the systemic impact on coagulation. |
| Difficulty in dissolving the P2Y1 antagonist. | - Poor Solubility: Many small molecule inhibitors have limited aqueous solubility. | - Consult the manufacturer's data sheet for recommended solvents. - Use a vehicle such as saline, PBS, or solutions containing solubilizing agents like DMSO or cyclodextrins (ensure the vehicle itself does not affect thrombosis). |
Data Presentation
Table 1: Efficacy of MRS2179 in Rodent Thrombosis Models
| Model | Species | Route of Administration | Dose | Primary Outcome | Reference |
| FeCl3-induced Arterial Thrombosis | Mouse | Intravenous (i.v.) | Not specified | Significantly less arterial thrombosis compared to controls | [4] |
| Wessler Model of Venous Thrombosis | Rat | Intravenous (i.v.) | Not specified | Slightly but significantly inhibited venous thrombosis | [4] |
| Vein Graft Remodeling | Mouse | Intraperitoneal (i.p.) | Not specified | Significantly less intimal hyperplasia | [5] |
Table 2: Representative Pharmacokinetic Parameters of Small Molecule Antagonists in Rodents
Note: Specific pharmacokinetic data for MRS2179 is limited. The following table provides a range of representative values for other small molecules in rodents to serve as a general guide.
| Parameter | Mouse | Rat |
| Half-life (t½) | 0.5 - 6 hours | 2 - 10 hours |
| Clearance (CL) | 5 - 50 mL/min/kg | 10 - 70 mL/min/kg |
| Volume of Distribution (Vd) | 1 - 10 L/kg | 2 - 15 L/kg |
| Oral Bioavailability (F%) | Highly variable (5% - 70%) | Highly variable (10% - 80%) |
Table 3: Representative Toxicity Profile of Small Molecule Antagonists in Rodents
| Parameter | Value (Oral) | Species |
| Acute LD50 | >2000 mg/kg | Rat, Mouse |
| Primary Adverse Effect | Increased bleeding time | Rat, Mouse |
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, i.p.). Confirm the depth of anesthesia by pedal reflex.
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Vessel Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution (typically 5-10%) to the adventitial surface of the carotid artery for 3 minutes.[2][3]
-
Thrombus Formation: After 3 minutes, remove the filter paper and rinse the area with saline. Continuously monitor blood flow using the Doppler probe.
-
Endpoint: The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow.
Protocol 2: Wessler Model of Venous Thrombosis in Rats
-
Anesthesia and Preparation: Anesthetize the rat and maintain body temperature. Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Isolation of IVC Segment: Carefully dissect a segment of the IVC and place loose ligatures at the proximal and distal ends.
-
Administration of Test Compound: Administer the P2Y1 antagonist (e.g., MRS2179) or vehicle via the femoral or jugular vein.
-
Induction of Stasis: After a predetermined time, tighten the ligatures to induce complete stasis in the isolated IVC segment.
-
Thrombus Formation: Allow the thrombus to form for a specified period (e.g., 15-30 minutes).
-
Thrombus Isolation and Measurement: Euthanize the animal, carefully excise the ligated IVC segment, and remove the formed thrombus. Blot the thrombus dry and record its weight.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway in Platelets.
Caption: Workflow for FeCl3-Induced Arterial Thrombosis Model.
Caption: Troubleshooting Decision Tree for Thrombosis Experiments.
References
- 1. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of L-734,217 in Biological Samples
This technical support center provides guidance and answers to frequently asked questions regarding the stability and analysis of L-734,217 in biological samples. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for L-734,217 is not publicly available. The quantitative data and experimental protocols presented here are illustrative and based on general principles of bioanalytical method validation. Researchers should perform their own validation studies for L-734,217.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of L-734,217 in biological samples?
The stability of L-734,217 in biological matrices such as plasma, serum, and whole blood can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of L-734,217. Therefore, proper storage at low temperatures is crucial.
-
Enzymatic Degradation: Endogenous enzymes present in biological samples can metabolize the analyte.
-
pH: Extreme pH conditions can lead to the chemical degradation of the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the stability of L-734,217.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
Q2: What are the recommended storage conditions for biological samples containing L-734,217?
To ensure the integrity of L-734,217 in biological samples, the following storage conditions are recommended:
| Biological Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Whole Blood | 2-8°C | Not Recommended |
| Plasma | 2-8°C | -20°C or -80°C |
| Serum | 2-8°C | -20°C or -80°C |
Note: It is crucial to minimize the time samples are kept at room temperature during collection and processing.
Q3: How many freeze-thaw cycles can samples containing L-734,217 undergo without significant degradation?
The number of permissible freeze-thaw cycles should be determined experimentally. As a general guideline, it is recommended to limit freeze-thaw cycles to a maximum of three. If more frequent analysis is required, it is advisable to aliquot the initial sample into smaller volumes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of L-734,217 | Analyte degradation during sample collection, processing, or storage. | Review and optimize sample handling procedures. Ensure samples are kept at appropriate temperatures and processed promptly. |
| Inefficient extraction from the biological matrix. | Evaluate and optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). | |
| High variability in results | Inconsistent sample handling or storage conditions. | Standardize all sample handling and storage protocols. Ensure all personnel are trained on the procedures. |
| Instability of L-734,217 during the analytical run. | Assess the autosampler stability of the processed samples. | |
| Presence of interfering peaks in the chromatogram | Endogenous components from the biological matrix. | Optimize the chromatographic method to improve the separation of L-734,217 from interfering peaks. |
| Metabolites of L-734,217. | Characterize the potential metabolites and adjust the analytical method accordingly. |
Experimental Protocols
Protocol 1: Evaluation of Short-Term Stability of L-734,217 in Human Plasma
-
Sample Preparation: Spike a pool of human plasma with L-734,217 at two concentration levels (low and high QC).
-
Storage: Store the spiked plasma samples at room temperature (e.g., 25°C) and refrigerated temperature (e.g., 4°C).
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: At each time point, extract L-734,217 from the plasma samples using a validated extraction method and quantify using a validated LC-MS/MS method.
-
Data Evaluation: Compare the concentrations at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Evaluation of Freeze-Thaw Stability of L-734,217 in Human Plasma
-
Sample Preparation: Spike a pool of human plasma with L-734,217 at two concentration levels (low and high QC). Aliquot into multiple tubes.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the samples at -80°C for at least 24 hours, then thaw completely at room temperature.
-
Cycle 2: Repeat the freeze-thaw process.
-
Cycle 3: Repeat the freeze-thaw process for a third time.
-
-
Analysis: After each cycle, analyze a set of aliquots for the concentration of L-734,217 using a validated LC-MS/MS method.
-
Data Evaluation: Compare the concentrations after each freeze-thaw cycle to the initial concentration (before the first freeze) to assess stability.
Visualizations
Caption: Workflow for the analysis of L-734,217 in biological samples.
Caption: Decision logic for assessing the stability of L-734,217.
Technical Support Center: L-734,217 Platelet Function Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the EP3 receptor antagonist, L-734,217, in platelet function assays. Our goal is to help you mitigate common artifacts and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-734,217 and why is it used in platelet function assays?
A1: L-734,217 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). Platelets express multiple prostanoid receptors, and the EP3 receptor plays a pro-aggregatory role.[1][2][3] Endogenously produced PGE2 can potentiate platelet aggregation induced by other agonists like ADP, thrombin, and collagen, particularly at low concentrations.[4][5][6] L-734,217 is used to block this potentiation, allowing researchers to study platelet activation pathways independent of the influence of endogenous PGE2 or to investigate the specific role of the EP3 receptor in platelet function.
Q2: I am observing high variability in my platelet aggregation results between replicates when using L-734,217. What are the potential causes?
A2: High variability in platelet aggregation assays is a common issue that can stem from several pre-analytical and analytical factors.[7] When using L-734,217, it is crucial to consider the following:
-
Platelet Preparation: Inconsistent platelet counts in your platelet-rich plasma (PRP) can lead to variability. Ensure you standardize your platelet count for each experiment.[8] Additionally, inadvertent platelet activation during blood collection and processing is a major source of variability.[9]
-
Endogenous PGE2 Levels: The baseline level of PGE2 can vary between donors and can be influenced by the experimental conditions. Since L-734,217's effect is to antagonize the EP3 receptor, variations in the endogenous agonist (PGE2) will impact the observed level of inhibition.
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially for L-734,217 and the co-agonists, as small variations in concentration can significantly affect the results.[8]
Q3: My control platelets (without L-734,217) are showing a stronger aggregation response than expected. What could be causing this?
A3: An exaggerated aggregation response in your control samples could be due to the potentiation of platelet activation by endogenously produced PGE2.[4][5] Activated platelets themselves can produce PGE2, creating a positive feedback loop.[4] This highlights the importance of using an EP3 antagonist like L-734,217 to dissect the specific agonist-induced activation from the PGE2-mediated potentiation. Other causes can include pre-activated platelets from improper sample handling.[9]
Q4: I am not observing any inhibitory effect of L-734,217. What are the possible reasons?
A4: If L-734,217 is not showing an inhibitory effect, consider the following:
-
Agonist Concentration: The potentiating effect of PGE2 is most pronounced with subthreshold concentrations of other agonists.[4][5] If you are using a high concentration of your primary agonist (e.g., ADP, thrombin), the platelet activation may be maximal, masking the more subtle modulatory effect of the PGE2/EP3 pathway.
-
L-734,217 Concentration: Ensure you are using an appropriate concentration of L-734,217 to effectively block the EP3 receptors. A concentration-response curve should be generated to determine the optimal inhibitory concentration for your specific experimental conditions.
-
PGE2 Concentration: The inhibitory effect of L-734,217 will only be apparent if there is a significant enough level of PGE2 to cause EP3-mediated potentiation. At very low endogenous PGE2 levels, the effect of an EP3 antagonist may be minimal. Conversely, at very high, supraphysiological concentrations, PGE2 can be inhibitory by acting on other receptors (EP2, EP4, and DP1), which would not be blocked by L-734,217.[5][10][11]
Q5: Can L-734,217 affect bleeding time?
A5: Studies on another selective EP3 antagonist, DG-041, have shown that it can inhibit platelet aggregation without prolonging bleeding time.[2][12] The rationale is that the PGE2/EP3 pathway is more involved in exacerbating thrombotic events rather than essential hemostasis.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent platelet count in PRP. | Standardize platelet count in PRP before each experiment.[8] |
| Pre-activated platelets. | Review blood collection and handling procedures to minimize platelet activation.[9] | |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper technique, especially for small volumes.[8] | |
| No inhibitory effect of L-734,217 | Supramaximal primary agonist concentration. | Use subthreshold concentrations of the primary agonist to observe the modulatory effect of the EP3 pathway.[4][5] |
| Ineffective L-734,217 concentration. | Perform a dose-response curve to determine the optimal concentration of L-734,217. | |
| Low endogenous PGE2 levels. | Consider adding a low concentration of exogenous PGE2 to your assay to confirm the inhibitory activity of L-734,217. | |
| Spontaneous platelet aggregation in controls | Platelet pre-activation. | Ensure clean venipuncture, proper anticoagulant-to-blood ratio, and gentle sample mixing.[9] |
| Contamination of reagents or labware. | Use sterile, pyrogen-free reagents and consumables. | |
| Unexpected biphasic aggregation curve | Dual effect of endogenous PGE2. | High concentrations of endogenously produced PGE2 can be inhibitory.[5][11] The use of L-734,217 can help to isolate the pro-aggregatory component. |
Data Presentation
Table 1: Concentration Ranges of Reagents for Platelet Function Assays
| Reagent | Typical Concentration Range | Notes |
| L-734,217 | 10 nM - 10 µM | Optimal concentration should be determined empirically through a dose-response study. |
| PGE2 (for potentiation) | 5 nM - 500 nM | Use to study the pro-aggregatory effects via the EP3 receptor.[4][5] |
| PGE2 (for inhibition) | > 1 µM | High concentrations can be inhibitory via other receptors.[10][11] |
| ADP | 1 µM - 20 µM | Use lower concentrations to observe potentiation. |
| Thrombin | 0.01 U/mL - 0.5 U/mL | Potent agonist; use with caution to avoid maximal stimulation. |
| Collagen | 1 µg/mL - 10 µg/mL | |
| U46619 (Thromboxane A2 analog) | 0.1 µM - 1 µM |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) to Evaluate the Effect of L-734,217
This protocol outlines the general steps for assessing the inhibitory effect of L-734,217 on platelet aggregation potentiated by PGE2.
1. Platelet-Rich Plasma (PRP) Preparation: a. Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[9] b. Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. c. Carefully transfer the PRP to a new tube. d. Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP). e. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Platelet Aggregation Assay: a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). c. Pipette the adjusted PRP into cuvettes with stir bars. d. Add L-734,217 or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring. e. Add a low concentration of PGE2 (e.g., 100 nM) and incubate for 1-2 minutes. f. Add a subthreshold concentration of a primary agonist (e.g., ADP, collagen). g. Record the change in light transmission for 5-10 minutes to measure platelet aggregation.
Visualizations
Signaling Pathways
Caption: PGE2/EP3 signaling pathway in platelet activation potentiation.
Experimental Workflow
Caption: Experimental workflow for L-734,217 platelet aggregation assay.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected L-734,217 assay results.
References
- 1. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The receptor EP3 to PGE2: A rational target to prevent atherothrombosis without inducing bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C. | Semantic Scholar [semanticscholar.org]
- 5. Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins and human platelet aggregation. Implications for the anti-aggregating activity of thromboxane-synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biodatacorp.com [biodatacorp.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding the role of prostaglandin E2 in regulating human platelet activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address L-734,217 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of L-734,217 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of L-734,217?
L-734,217 is a potent and orally active fibrinogen receptor antagonist.[1] Its primary target is the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), a receptor on the surface of platelets that is crucial for platelet aggregation and thrombus formation.[2][3]
Q2: What are off-target effects and why are they a concern with L-734,217?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For L-734,217, an RGD-mimetic, there is a potential for it to interact with other integrins that recognize the RGD (arginine-glycine-aspartic acid) sequence. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences.
Q3: What are the potential off-targets of L-734,217?
-
αvβ3
-
αvβ5
-
α5β1
Other fibrinogen receptor antagonists, like abciximab, have been shown to be unselective and cross-react with integrin αvβ3 and the leukocyte-associated integrin Mac-1.[4][5] Therefore, it is crucial to experimentally validate the selectivity of L-734,217 in your specific experimental system.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of L-734,217.
Issue: Inconsistent or unexpected experimental results.
Possible Cause: Off-target effects of L-734,217 may be contributing to the observed phenotype.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting unexpected results with L-734,217.
Data Presentation
Table 1: Key Experimental Approaches to Address Off-Target Effects
| Experimental Approach | Principle | Information Gained | Considerations |
| Dose-Response Curve | Determine the minimal effective concentration for on-target activity. | Helps to minimize off-target effects by using the lowest possible concentration. | Higher concentrations are more likely to engage off-targets. |
| Control Compound | Use a structurally similar but inactive analog of L-734,217. | Differentiates effects of the chemical scaffold from specific target inhibition. | Availability of a suitable control compound may be limited. |
| Genetic Knockdown/Out | Use siRNA or CRISPR to reduce or eliminate the expression of the intended target (integrin αIIb or β3). | Confirms if the observed phenotype is dependent on the primary target.[6] | Potential for incomplete knockdown or off-target effects of the genetic tools themselves. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding to confirm target engagement in cells. | Provides direct evidence of L-734,217 binding to integrin αIIbβ3 in a cellular context. | Requires specific antibodies for the target protein. |
| Integrin Binding Panel | Screen L-734,217 against a panel of different integrin subtypes. | Identifies potential cross-reactivity and quantifies the selectivity profile. | The panel may not include all possible off-target integrins. |
| Orthogonal Approach | Use a different, structurally unrelated fibrinogen receptor antagonist. | If a different antagonist produces the same phenotype, it strengthens the conclusion of an on-target effect. | Availability of a suitable orthogonal compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that L-734,217 directly binds to integrin αIIbβ3 in intact cells.
Methodology:
-
Cell Treatment: Treat platelet-rich plasma or cells expressing integrin αIIbβ3 with L-734,217 at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of integrin αIIb or β3 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and L-734,217-treated samples. A shift in the melting curve indicates target engagement.
Protocol 2: Genetic Knockdown for Target Validation
Objective: To determine if the biological effect of L-734,217 is dependent on its primary target, integrin αIIbβ3.
Methodology:
-
Gene Silencing: Transfect cells with siRNA or a CRISPR/Cas9 system targeting the ITGA2B or ITGB3 gene to reduce or eliminate the expression of integrin αIIb or β3, respectively. Use a non-targeting control siRNA or CRISPR construct.
-
Verification of Knockdown/Knockout: Confirm the reduction or absence of the target protein by Western blot or flow cytometry.
-
Compound Treatment: Treat the knockdown/knockout cells and control cells with L-734,217 at the desired concentration.
-
Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., cell adhesion, migration) and compare the results between the knockdown/knockout and control cells.
-
Data Interpretation: If the phenotype observed with L-734,217 is diminished or absent in the knockdown/knockout cells, it supports an on-target mechanism. If the phenotype persists, it suggests a potential off-target effect.[6]
Mandatory Visualizations
Integrin αIIbβ3 Signaling Pathway
Caption: Simplified integrin αIIbβ3 signaling pathway.
Experimental Workflow for Off-Target Identification
References
- 1. Integrin Targeted Therapeutics [thno.org]
- 2. Emergence of Small-Molecule Non-RGD-Mimetic Inhibitors for RGD Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-affinity integrin states have faster ligand-binding kinetics than the high-affinity state | eLife [elifesciences.org]
- 6. In vitro cell growth pharmacodynamic studies: a new nonparametric approach to determining the relative importance of drug concentration and treatment time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-734,217 Dose-Response Curve Troubleshooting
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the dose-response curve of L-734,217, specifically when the curve fails to reach a plateau. This guide provides troubleshooting steps, frequently asked questions, and detailed experimental protocols to help identify and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of a dose-response curve for L-734,217?
A typical dose-response curve for a receptor antagonist like L-734,217 is expected to be sigmoidal (S-shaped).[1] The curve should exhibit a clear upper plateau, indicating that the maximum inhibitory effect has been reached and that the biological response does not increase further with higher concentrations of the compound.[2] This plateau signifies the saturation of the target receptors.
Q2: My L-734,217 dose-response curve does not reach a plateau and continues to rise or drops off at high concentrations. What are the potential causes?
Failure to reach a plateau can be attributed to several factors:
-
Compound Precipitation: At high concentrations, L-734,217 may be precipitating out of the assay solution. This is a common issue for compounds with low aqueous solubility.[3][4] The precipitated compound is not biologically active, leading to an inaccurate assessment of its effect at high concentrations.
-
Off-Target Effects: At high concentrations, the compound may be interacting with other targets in the assay system, leading to unexpected biological responses that mask the intended dose-response relationship.[5]
-
Cellular Toxicity: High concentrations of the compound or the solvent (like DMSO) may be causing cytotoxicity, leading to a decrease in the measured response that is not related to the specific antagonism of the fibrinogen receptor.
-
Assay Artifacts: The assay signal itself might be prone to artifacts at high compound concentrations. For instance, the compound might interfere with the detection method (e.g., fluorescence or luminescence).
-
Incomplete Agonist Response: In a competitive antagonism assay, if the agonist used to stimulate the cells is not at a concentration that elicits a maximal response (e.g., EC80-EC100), the antagonist's inhibitory curve may not reach a proper plateau.
Q3: How can I determine if my compound is precipitating in the assay?
You can visually inspect the wells of your assay plate for turbidity or particulate matter, especially at the highest concentrations of L-734,217.[3] You can also perform a simple solubility test by preparing the highest concentration of your compound in the assay buffer and observing it over time for any signs of precipitation.
Troubleshooting Guide
If your L-734,217 dose-response curve is not reaching a plateau, follow these troubleshooting steps:
Step 1: Investigate Compound Solubility
-
Visual Inspection: Carefully examine the wells with the highest concentrations of L-734,217. Look for any cloudiness, precipitate, or crystals.[3][6]
-
Solubility Assessment: Prepare the highest concentration of L-734,217 in your assay buffer in a clear microfuge tube. Let it sit at the assay temperature for the duration of your experiment and check for precipitation.
-
Action: If precipitation is observed, you will need to either lower the maximum concentration of L-734,217 in your experiment or try to improve its solubility.
Step 2: Optimize Compound Handling and Dilution
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay performance (typically ≤ 0.5%).[6]
-
Serial Dilution Technique: Prepare serial dilutions of L-734,217 carefully. Ensure thorough mixing at each dilution step.
-
Pre-dilution in Assay Buffer: Consider performing an intermediate dilution of your DMSO stock in the assay buffer before the final addition to the assay plate to minimize "DMSO shock," which can cause precipitation.[3]
Step 3: Review and Optimize Assay Protocol
-
Agonist Concentration (for antagonist assays): If you are performing a competitive antagonism assay, ensure the concentration of the agonist is appropriate. It should ideally be at a concentration that gives a robust and consistent response, typically around the EC80.
-
Incubation Times: Very long incubation times can sometimes lead to compound degradation or precipitation.[3] Consider if the incubation time can be shortened without compromising the assay signal.
-
Cell Density: Ensure that the cell density is optimal and consistent across all wells.
Step 4: Rule Out Cytotoxicity and Off-Target Effects
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) with the same concentrations of L-734,217 and for the same duration as your main experiment to check for toxic effects.
-
Counter-Screening: If available, test L-734,217 in an assay that does not contain the fibrinogen receptor to identify potential off-target effects.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This assay measures the ability of L-734,217 to inhibit platelet aggregation induced by an agonist.
Materials:
-
Human platelet-rich plasma (PRP)
-
Agonist (e.g., ADP, collagen, or thrombin receptor agonist peptide)
-
L-734,217
-
Assay buffer (e.g., Tyrode's buffer)
-
Platelet aggregometer
Methodology:
-
Prepare a stock solution of L-734,217 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the L-734,217 stock solution in the assay buffer.
-
Pre-warm the PRP to 37°C.
-
Add a small volume of the L-734,217 dilution or vehicle control to the PRP and incubate for a defined period (e.g., 5-10 minutes) at 37°C with stirring in the aggregometer.
-
Add the agonist to induce platelet aggregation.
-
Monitor the change in light transmission for a set period to measure the extent of aggregation.
-
Plot the percentage of inhibition of aggregation against the log concentration of L-734,217 to generate a dose-response curve.
Protocol 2: Fibrinogen Receptor (αIIbβ3) Binding Assay
This assay measures the ability of L-734,217 to compete with a labeled ligand for binding to the purified fibrinogen receptor.
Materials:
-
Purified human fibrinogen receptor (αIIbβ3 integrin)
-
Labeled ligand (e.g., radiolabeled or fluorescently labeled fibrinogen or a known antagonist)
-
L-734,217
-
Binding buffer
-
96-well microplates
-
Detection instrument (e.g., scintillation counter or fluorescence plate reader)
Methodology:
-
Coat the wells of a 96-well plate with the purified fibrinogen receptor.
-
Prepare serial dilutions of L-734,217 in the binding buffer.
-
In separate wells, add the L-734,217 dilutions, a vehicle control (for total binding), and a high concentration of an unlabeled competitor (for non-specific binding).
-
Add the labeled ligand to all wells at a fixed concentration (typically at or below its Kd).
-
Incubate the plate for a specified time at room temperature or 37°C to allow binding to reach equilibrium.
-
Wash the wells to remove unbound ligand.
-
Measure the amount of bound labeled ligand in each well using the appropriate detection instrument.
-
Calculate the specific binding and plot the percentage of inhibition of specific binding against the log concentration of L-734,217.
Data Presentation
Table 1: Troubleshooting Checklist for L-734,217 Dose-Response Curve Issues
| Potential Issue | Observation | Recommended Action |
| Compound Precipitation | Visible particles or cloudiness in high-concentration wells. | Lower the maximum concentration; optimize solvent concentration; perform solubility test.[3] |
| Cytotoxicity | Cell death or morphological changes at high concentrations. | Perform a cytotoxicity assay; use lower concentrations of the compound. |
| Off-Target Effects | Atypical dose-response curve shape (e.g., biphasic). | Test in a counter-screen assay; consult literature for known off-target activities. |
| Assay Artifacts | Signal interference at high compound concentrations. | Test the compound in a cell-free version of the assay; use an alternative detection method. |
| Suboptimal Agonist Concentration | Incomplete inhibition plateau in an antagonist assay. | Titrate the agonist to determine the optimal concentration (e.g., EC80). |
Table 2: Hypothetical Data for L-734,217 Solubility Assessment
| L-734,217 Concentration (µM) | Observation in Assay Buffer after 2h Incubation |
| 1 | Clear solution |
| 10 | Clear solution |
| 50 | Slight turbidity |
| 100 | Visible precipitate |
| 200 | Heavy precipitate |
Visualizations
Caption: Troubleshooting workflow for a non-plateauing dose-response curve.
Caption: Simplified signaling pathway of platelet aggregation and the action of L-734,217.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. benchchem.com [benchchem.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: L-734,217 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo experiments with L-734,217.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the antiplatelet effects of L-734,217 in our canine model. What could be the cause?
A1: One of the primary factors that can lead to inconsistent results in canine models is the co-administration of anesthetic agents, particularly pentobarbital. Studies have shown that pentobarbital can significantly alter the pharmacokinetics of L-734,217, leading to higher plasma concentrations and, consequently, a more pronounced antiplatelet effect.[1] It is crucial to standardize the use of anesthetics in your experimental protocol. If feasible, consider conducting studies in conscious animals to eliminate this variable.
Q2: Could you provide more detail on how pentobarbital affects L-734,217?
A2: Pentobarbital anesthesia has been shown to decrease the plasma clearance and volume of distribution of L-734,217 in dogs.[1] This leads to a modest but significant increase (up to 40%) in the area under the plasma concentration-time curve (AUC).[1] The elevated plasma levels of L-734,217 result in a greater inhibition of ex vivo platelet aggregation.[1] However, it is important to note that pentobarbital itself does not appear to directly affect platelet aggregation responses.[1]
Q3: Are there any genetic factors that might contribute to variable responses to L-734,217?
A3: While specific studies on L-734,217 and genetic polymorphisms are not available in the provided search results, it is a known phenomenon for fibrinogen receptor antagonists in general. For instance, the Pl(A2) polymorphism of the β(3) integrin subunit can render fibrinogen receptor antagonists less effective. This highlights the potential for genetic variability within your animal colonies to contribute to inconsistent findings.
Q4: What is the mechanism of action for L-734,217?
A4: L-734,217 is a potent and orally active fibrinogen receptor antagonist.[1][2] It competitively inhibits the binding of fibrinogen to the glycoprotein IIb/IIIa (αIIbβ3) receptor on the surface of platelets. This prevents platelet aggregation, which is a critical step in thrombus formation.
Data Presentation
Table 1: Pharmacokinetic Parameters of L-734,217 in Conscious vs. Anesthetized Dogs [1]
| Parameter | Conscious Dogs | Anesthetized Dogs (Pentobarbital) | Percentage Change |
| AUC (0-6h) (ng·h/mL) | Data not available | Increased up to 40% | ~40% Increase |
| Plasma Clearance (CLp) | Data not available | Reduced | Reduction |
| Volume of Distribution (Vd) | Data not available | Reduced | Reduction |
| EC50 (Platelet Aggregation) | Unaltered | Unaltered | No Change |
| Hill Coefficient | Unaltered | Unaltered | No Change |
Experimental Protocols
Protocol: In Vivo Assessment of L-734,217 in a Canine Model
This protocol is based on the methodology described in the study by Prueksaritanont et al. (1997).[1]
1. Animal Model:
-
Male beagle dogs.
2. Drug Administration:
-
L-734,217 is administered intravenously at a dose of 0.01 mg/kg.[1]
-
For oral administration studies, L-734,217 has been given at doses of 1.0 mg/kg.[2]
3. Anesthesia (if applicable):
-
For anesthetized groups, pentobarbital is administered. It's crucial to maintain a consistent level of anesthesia throughout the experiment.
4. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-administration.
5. Pharmacokinetic Analysis:
-
Plasma concentrations of L-734,217 are measured using a validated method such as radioimmunoassay.[1]
-
Pharmacokinetic parameters (AUC, CLp, Vd) are calculated from the plasma concentration-time data.
6. Pharmacodynamic Analysis (Ex Vivo Platelet Aggregation):
-
Platelet-rich plasma (PRP) is prepared from blood samples.
-
Platelet aggregation is induced using agonists such as ADP or collagen.[1]
-
The inhibitory effect of L-734,217 is determined by comparing the aggregation response in samples from treated animals to that of controls.
-
The EC50 (the concentration of L-734,217 that produces 50% of the maximal inhibitory effect) and the Hill coefficient are calculated.[1]
Mandatory Visualization
Caption: Mechanism of action of L-734,217.
Caption: In vivo experimental workflow for L-734,217.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Effects of pentobarbital on pharmacokinetics and pharmacodynamics of a potent fibrinogen receptor antagonist, L-734,217, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-peptide fibrinogen receptor antagonists. 7. Design and synthesis of a potent, orally active fibrinogen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of L-734,217
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of L-734,217 for preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is L-734,217 and what is its mechanism of action?
L-734,217 is an orally active and potent antagonist of the fibrinogen receptor, also known as glycoprotein IIb/IIIa (GPIIb/IIIa).[1] By blocking this receptor on platelets, L-734,217 inhibits platelet aggregation, a critical step in thrombus formation. This makes it a promising candidate for the research of thrombotic disorders.
Q2: What is the known oral bioavailability of L-734,217?
Currently, there is limited publicly available data on the absolute oral bioavailability of L-734,217 in humans or preclinical species. While it is described as "orally active," the specific percentage of the administered dose that reaches systemic circulation is not well-documented in the available literature.
Q3: What are the potential challenges affecting the oral bioavailability of L-734,217?
Without specific data on the physicochemical properties of L-734,217, such as its aqueous solubility and intestinal permeability, we can anticipate potential challenges common to many orally administered drugs:
-
Low Aqueous Solubility: Poor dissolution in the gastrointestinal fluids can be a rate-limiting step for absorption.
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation. However, one study in dogs indicated that L-734,217 is metabolically stable and eliminated unchanged.
-
Efflux Transporter Activity: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Troubleshooting Guide
This guide addresses common issues researchers may face when formulating L-734,217 for oral administration and suggests potential solutions.
Problem 1: Low and Variable Drug Exposure After Oral Dosing
| Possible Cause | Suggested Troubleshooting Strategy |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Particle Size Reduction: - Micronization or nanomilling to increase the surface area for dissolution.2. Formulation with Solubilizing Excipients: - Surfactants: Use of non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers to improve wetting and micellar solubilization. - Cyclodextrins: Form inclusion complexes with β-cyclodextrins or their derivatives (e.g., HP-β-CD) to enhance solubility. - Co-solvents: Incorporate pharmaceutically acceptable co-solvents like polyethylene glycol (PEG) or propylene glycol in liquid formulations.3. Amorphous Solid Dispersions (ASDs): - Disperse L-734,217 in a polymeric carrier (e.g., HPMC, PVP, Soluplus®) to create a high-energy amorphous form with improved dissolution. |
Problem 2: Suspected Poor Intestinal Permeability
| Possible Cause | Suggested Troubleshooting Strategy |
| Inherent low permeability of the L-734,217 molecule. | 1. Permeation Enhancers: - Include excipients that transiently open tight junctions between intestinal epithelial cells (e.g., sodium caprate). Exercise caution as this can increase the absorption of unwanted substances.2. Lipid-Based Formulations: - Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS): Formulate L-734,217 in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions or microemulsions in the GI tract, which can enhance absorption through various mechanisms. |
Problem 3: High Inter-Individual Variability in Pharmacokinetic Profiles
| Possible Cause | Suggested Troubleshooting Strategy |
| Food effects on absorption. | 1. Conduct a Food-Effect Study: - Administer L-734,217 to test subjects in both fasted and fed states to determine the impact of food on its absorption.2. Formulation Optimization: - If a significant food effect is observed, a lipid-based formulation (e.g., SEDDS/SMEDDS) may help reduce this variability. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol helps to assess the dissolution rate of different L-734,217 formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5, Fed State Simulated Intestinal Fluid (FeSSIF) pH 5.0)
-
L-734,217 formulation
-
HPLC system for drug quantification
Procedure:
-
Prepare 900 mL of the desired dissolution medium and equilibrate to 37 ± 0.5 °C.
-
Place the L-734,217 dosage form into the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of L-734,217 using a validated HPLC method.
-
Plot the percentage of drug dissolved against time.
Protocol 2: Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
L-734,217 solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
For apical to basolateral (A-B) permeability, add the L-734,217 solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral to apical (B-A) permeability, add the L-734,217 solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of L-734,217 by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Data Summary
Table 1: Pharmacokinetic Parameters of L-734,217 in Dogs (Intravenous Administration)
Data from a study where L-734,217 was administered intravenously at 0.01 mg/kg to conscious dogs.
| Parameter | Value (Mean ± SD) |
| Renal Clearance | 64 ± 4% |
| Hepatic Clearance | 32 ± 6% |
Note: This data is from a study where pentobarbital's effects on L-734,217 were investigated. The values presented are for the control (conscious) group.
Visualizations
Fibrinogen Receptor (GPIIb/IIIa) Signaling Pathway
Caption: Simplified signaling pathway of the fibrinogen receptor (GPIIb/IIIa) and the inhibitory action of L-734,217.
Experimental Workflow for Improving Oral Bioavailability
Caption: A general experimental workflow for the formulation development of a drug with low oral bioavailability.
References
L-734,217 interference with other reagents in vitro
Welcome to the technical support center for L-734,217. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-734,217 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-734,217?
A1: L-734,217 is a potent and orally active fibrinogen receptor antagonist.[1] Its primary mechanism of action is the inhibition of the interaction between fibrinogen and the integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa), which is highly expressed on the surface of platelets. This interaction is the final common pathway for platelet aggregation. By blocking this receptor, L-734,217 effectively inhibits platelet aggregation and thrombus formation.
Q2: What are the expected primary in vitro effects of L-734,217?
A2: The primary in vitro effect of L-734,217 is the dose-dependent inhibition of platelet aggregation induced by various agonists such as ADP, collagen, and thrombin. It will also interfere with any assay that relies on the binding of fibrinogen or other ligands to the αIIbβ3 integrin.
Q3: Is there quantitative data available for the binding affinity and selectivity of L-734,217?
Q4: Can L-734,217 interfere with other reagents or assays?
A4: Yes, based on its mechanism of action, L-734,217 is expected to interfere with several types of in vitro assays. The most common interferences are detailed in the troubleshooting guide below. Potential cross-reactivity with other integrins that share structural homology with αIIbβ3 is possible, particularly at higher concentrations.
Troubleshooting Guide
Issue 1: Unexpected Inhibition or Complete Lack of Signal in Platelet Aggregation Assays
If you are observing a significant reduction or complete absence of platelet aggregation in the presence of L-734,217, this is the expected outcome due to its function as a fibrinogen receptor antagonist.
Expected Observations in Platelet Aggregometry:
| Agonist | Expected Effect of L-734,217 | Troubleshooting Considerations |
| ADP | Dose-dependent inhibition of aggregation | Confirm agonist concentration is appropriate. |
| Collagen | Dose-dependent inhibition of aggregation | Ensure proper collagen fibril formation. |
| Thrombin | Dose-dependent inhibition of aggregation | Verify thrombin activity. |
| Ristocetin | No direct inhibition expected | Ristocetin-induced agglutination is mediated by von Willebrand factor and GPIb, not αIIbβ3. If inhibition is observed, it may indicate a secondary effect or an issue with the assay. |
Issue 2: Interference in Cell Adhesion Assays
L-734,217 can interfere with cell adhesion assays, particularly those involving cell types that express β3 integrins and utilize ligands with RGD (Arginine-Glycine-Aspartate) or similar binding motifs.
Potential Interference in Adhesion Assays:
| Cell Type | Ligand/Substrate | Potential for Interference | Rationale |
| Platelets | Fibrinogen, Fibronectin, Vitronectin | High | Direct inhibition of the αIIbβ3 receptor. |
| Endothelial Cells | Fibrinogen, Vitronectin | Possible | Potential cross-reactivity with αvβ3 integrin. |
| Tumor Cells (expressing β3 integrins) | Fibronectin, Vitronectin | Possible | Potential cross-reactivity with αvβ3 integrin. |
Troubleshooting Steps:
-
Confirm Integrin Expression: Verify the expression of αIIbβ3 and other β3 integrins on your cells of interest using flow cytometry or western blotting.
-
Dose-Response Curve: Perform a dose-response experiment with L-734,217 to determine the concentration at which interference occurs in your specific cell adhesion assay.
-
Use Alternative Ligands: If possible, use ligands that do not primarily interact with β3 integrins to assess non-specific effects.
Issue 3: Variability in Experimental Results
High variability in results when using L-734,217 can be due to several factors related to its mechanism of action and the sensitivity of the assays it affects.
Potential Sources of Variability and Solutions:
| Source of Variability | Recommended Solution |
| Platelet Activation State | Handle platelets gently and process them promptly after blood collection to avoid premature activation. |
| Reagent Stability | Prepare fresh stock solutions of L-734,217 and agonists. Avoid multiple freeze-thaw cycles. |
| Assay Temperature | Maintain a constant temperature of 37°C for all platelet-based assays. |
| Inconsistent Cell Numbers | Standardize cell or platelet counts for each experiment. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: L-734,217 blocks the active αIIbβ3 integrin, preventing fibrinogen binding.
Caption: Workflow for assessing L-734,217's effect on platelet aggregation.
Key Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the inhibitory effect of L-734,217 on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
L-734,217 stock solution (in an appropriate solvent, e.g., DMSO).
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add adjusted PRP to a cuvette with a stir bar.
-
Add the desired concentration of L-734,217 or vehicle control and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Add the platelet agonist to induce aggregation and record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition by comparing the aggregation in the presence of L-734,217 to the vehicle control.
-
Protocol 2: In Vitro Cell Adhesion Assay
Objective: To determine if L-734,217 interferes with the adhesion of cells to a specific substrate.
Materials:
-
Cell line of interest (e.g., endothelial cells, tumor cells).
-
96-well tissue culture plates.
-
Coating substrate (e.g., fibrinogen, fibronectin, vitronectin).
-
L-734,217 stock solution.
-
Cell labeling dye (e.g., Calcein-AM).
-
PBS and appropriate cell culture medium.
-
Fluorescence plate reader.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired substrate (e.g., 10 µg/mL fibrinogen in PBS) and incubate overnight at 4°C.
-
Wash the wells with PBS to remove unbound substrate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Cell Preparation and Treatment:
-
Harvest and resuspend cells in serum-free medium.
-
Label the cells with a fluorescent dye according to the manufacturer's protocol.
-
Pre-incubate the labeled cells with various concentrations of L-734,217 or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add the treated cell suspension to the coated wells and incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to the control wells.
-
References
Technical Support Center: Best Practices for Long-Term Storage of L-734,217
Important Note: The chemical identifier "L-734,217" does not correspond to a readily identifiable compound in public chemical databases or scientific literature. The following guide is a template that outlines the best practices for the long-term storage of a generic, sensitive small molecule compound. Researchers, scientists, and drug development professionals should replace the placeholder information with the specific data for their compound of interest, as provided by the manufacturer or determined through in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for the long-term storage of a sensitive small molecule compound?
A1: For optimal long-term stability, sensitive compounds should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container. To prevent degradation from atmospheric moisture and oxygen, it is recommended to store the compound under an inert gas like argon or nitrogen. Protection from light, by using an amber vial or other light-blocking container, is also crucial to prevent photochemical degradation.
Q2: How does the physical form of the compound affect its long-term stability?
A2: The physical form is critical for long-term stability. A lyophilized or crystalline solid is generally more stable than a compound in solution. Storing a compound in solution exposes it to potential degradation pathways such as hydrolysis and oxidation, and repeated freeze-thaw cycles can accelerate this process.
Q3: If I need to store the compound in solution, what are the best practices?
A3: If storage in solution is unavoidable, prepare a concentrated stock solution in a high-purity, anhydrous solvent (e.g., DMSO, DMF, or ethanol). This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C. It is advisable to conduct a stability study to determine the maximum recommended storage time for the compound in the chosen solvent.
Q4: What are the signs of compound degradation after long-term storage?
A4: Visual signs of degradation can include a change in color or texture of the solid compound. For solutions, the appearance of precipitates can indicate degradation or reduced solubility. The most definitive way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks, or Mass Spectrometry (MS), which can identify degradation products.
Troubleshooting Guide
This section addresses common issues encountered when using small molecule compounds that have been in long-term storage.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no biological activity in an assay | Compound Degradation: The compound may have degraded due to improper storage conditions (temperature, light, moisture). | 1. Verify the storage history of the compound. 2. Perform a purity check using HPLC. 3. If degradation is confirmed, use a fresh, unexpired batch of the compound. |
| Improper Sample Preparation: The compound may not have been fully dissolved, or the wrong solvent was used. | 1. Review the dissolution protocol. 2. Ensure the use of a fresh, high-purity solvent. 3. Use sonication or gentle warming to aid dissolution, if the compound's stability allows. | |
| Compound fails to dissolve completely | Incorrect Solvent: The chosen solvent may not be appropriate for the compound or its concentration. | 1. Consult the manufacturer's data sheet for the recommended solvent. 2. Test solubility in small volumes of alternative solvents. |
| Low-Quality Solvent: The solvent may contain water or other impurities. | Use a fresh, anhydrous, high-purity grade solvent. | |
| Precipitation from a stock solution | The solution may have been stored for too long, or the compound has a lower solubility at colder temperatures. |
Experimental Protocols and Visual Guides
Workflow for Assessing Compound Integrity Post-Storage
The following diagram illustrates a logical workflow for verifying the integrity of a compound after a period of long-term storage.
A decision-making workflow for compound integrity assessment.
Hypothetical Degradation Pathway
This diagram illustrates a simplified, hypothetical degradation pathway for a small molecule, highlighting common reactions to be aware of during storage.
Common degradation pathways for sensitive small molecules.
Protocol: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
Objective: To prepare a stable, concentrated stock solution for long-term storage and experimental use.
Materials:
-
Lyophilized small molecule compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-purity
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Compound Equilibration: Before opening, allow the vial of the lyophilized compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Mass Determination: Accurately weigh the desired amount of the compound (e.g., 1 mg) into a sterile amber vial.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Tightly cap the vial and vortex for 2-3 minutes or until the compound is completely dissolved. A brief sonication can be used if necessary, but avoid excessive heating.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. Record the compound name, concentration, date, and batch number on each tube.
Validation & Comparative
Validating Selatogrel's Efficacy Against Known Antithrombotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the novel P2Y12 receptor antagonist, Selatogrel, against established antithrombotic agents, aspirin and clopidogrel. The data presented is compiled from various preclinical studies to offer insights into the relative potency and mechanism of action of these compounds.
Comparative Efficacy Data
The following table summarizes the quantitative data from preclinical studies, highlighting the antithrombotic effects of Selatogrel, aspirin, and clopidogrel in various in vivo and in vitro models.
| Parameter | Selatogrel | Clopidogrel | Aspirin | Experimental Model |
| Inhibition of Platelet Aggregation (ADP-induced, in vitro) | IC50: 7.9 nM | Variable efficacy, dependent on metabolic activation[1][2] | Does not directly inhibit ADP-induced aggregation[3] | Human platelet-rich plasma |
| Thrombus Formation (in vivo, FeCl3-induced thrombosis in rats) | Dose-dependent blockage of thrombus formation[4] | Effective in reducing thrombus formation[5] | Shows antithrombotic effect[5] | Rat carotid artery |
| Time to Occlusion (TTO) (in vivo, FeCl3-induced thrombosis in rats) | Significantly prolonged | Prolonged | Prolonged | Rat carotid artery |
| Bleeding Time (in vivo, rat model) | Showed less blood loss at equivalent antithrombotic doses compared to ticagrelor[4] | Known to increase bleeding time | Known to increase bleeding time | Rat tail transection model |
| Onset of Action | Rapid onset of action (within 10 minutes after subcutaneous injection)[6] | Delayed onset due to required metabolic activation[1][2] | Rapid onset of action | in vivo models |
| Reversibility | Reversible P2Y12 receptor antagonist[7][6] | Irreversible binding to P2Y12 receptor[1][2] | Irreversible inhibition of COX-1[3][8] | Mechanism of action studies |
Signaling Pathways
The distinct mechanisms of action of Selatogrel, aspirin, and clopidogrel are depicted in the following signaling pathway diagrams.
Selatogrel reversibly antagonizes the P2Y12 receptor.
Aspirin irreversibly inhibits the COX-1 enzyme.
Clopidogrel is a prodrug requiring metabolic activation.
Experimental Protocols
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rats
This in vivo model is widely used to evaluate the efficacy of antithrombotic agents.
Objective: To assess the ability of a test compound to prevent or delay the formation of an occlusive thrombus in the carotid artery following injury with ferric chloride.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is surgically exposed and isolated.
-
Induction of Thrombosis: A filter paper saturated with a standardized concentration of FeCl3 solution (e.g., 20-50%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury.[5][9][10][11]
-
Blood Flow Monitoring: A Doppler flow probe is placed on the artery, distal to the point of injury, to continuously monitor blood flow.
-
Drug Administration: The test compound (e.g., Selatogrel, aspirin, or clopidogrel) or vehicle is administered at predetermined doses and time points prior to the FeCl3 application.
-
Endpoint Measurement: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow. Secondary endpoints can include thrombus weight at the end of the experiment.
References
- 1. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 2. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 3. bpac.org.nz [bpac.org.nz]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-734,217 and Abciximab in Platelet Inhibition
In the landscape of antiplatelet therapeutics, the inhibition of the final common pathway of platelet aggregation—the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor—remains a cornerstone of treatment for thrombotic diseases. This guide provides a detailed comparison of two antagonists of this pathway: L-734,217, a non-peptide fibrinogen receptor antagonist, and Abciximab, a well-established monoclonal antibody fragment. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Both L-734,217 and Abciximab exert their antiplatelet effects by targeting the platelet GPIIb/IIIa receptor, also known as integrin αIIbβ3. This receptor undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation.
Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody. It binds to the GPIIb/IIIa receptor with high affinity, sterically hindering the binding of fibrinogen and other ligands.[1][2] Its mechanism is that of a non-competitive antagonist.
L-734,217 is an orally active, non-peptide mimetic of the RGD (arginine-glycine-aspartic acid) sequence found in fibrinogen. It acts as a competitive antagonist, binding to the same site on the GPIIb/IIIa receptor as fibrinogen.
In Vitro and In Vivo Efficacy: A Quantitative Comparison
Direct comparative clinical trials between L-734,217 and Abciximab are not available in the public domain. However, data from preclinical and clinical studies of each compound allow for an indirect comparison of their platelet inhibitory potential.
Quantitative Data Summary
| Parameter | L-734,217 | Abciximab |
| Route of Administration | Oral | Intravenous |
| Chemical Class | Non-peptide RGD-mimetic | Monoclonal antibody (Fab fragment) |
| Target | Glycoprotein IIb/IIIa Receptor | Glycoprotein IIb/IIIa Receptor |
| Mechanism | Competitive Antagonist | Non-competitive Antagonist |
| IC50 (ADP-induced platelet aggregation in dog PRP) | 35 ± 11 nM | Not directly comparable; dose-dependent inhibition observed |
| Ex Vivo Platelet Aggregation Inhibition (in dogs) | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
PRP: Platelet-Rich Plasma
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation.
L-734,217: Ex Vivo Platelet Aggregation in Dogs
The study by Prueksaritanont et al. provides key insights into the pharmacodynamics of L-734,217.
-
Subjects: Beagle dogs.
-
Drug Administration: Intravenous infusion.
-
Blood Sampling: Blood samples were collected at various time points post-infusion.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood was centrifuged to obtain PRP.
-
Platelet Aggregation Assay: Platelet aggregation was induced in PRP using adenosine diphosphate (ADP) as the agonist. The extent of aggregation was measured using a turbidimetric aggregometer.
-
Data Analysis: The concentration of L-734,217 required to inhibit platelet aggregation by 50% (IC50) was calculated.
Abciximab: Platelet Function Assessment
Numerous studies have characterized the effects of Abciximab. A general protocol for assessing its activity is as follows:
-
Subjects: Human patients or primates in preclinical studies.
-
Drug Administration: Intravenous bolus and/or infusion.
-
Blood Sampling: Blood samples are collected before and at various time points after drug administration.
-
Platelet Aggregation Assay: Similar to the protocol for L-734,217, platelet aggregation is typically measured in PRP using agonists such as ADP, collagen, or thrombin receptor activating peptide (TRAP).
-
Receptor Occupancy: The percentage of GPIIb/IIIa receptors blocked by Abciximab is often quantified using flow cytometry with labeled antibodies that bind to unoccupied receptors.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of platelet aggregation and points of inhibition by L-734,217 and Abciximab.
Caption: General experimental workflow for assessing ex vivo platelet aggregation.
Discussion and Future Directions
Both L-734,217 and Abciximab effectively inhibit platelet aggregation by targeting the GPIIb/IIIa receptor, albeit through different mechanisms and with different pharmacokinetic profiles. The key differentiator is the oral bioavailability of L-734,217, which presents a significant advantage for chronic outpatient therapy over the intravenously administered Abciximab, which is primarily used in acute, hospital-based settings.
The preclinical data for L-734,217 in a canine model demonstrates its potency. However, a direct comparison of its efficacy and safety profile with the clinically validated Abciximab in humans is lacking. Future research, including head-to-head clinical trials, would be necessary to establish the relative therapeutic potential of these two agents. Furthermore, investigating the potential for synergistic effects when combining an oral GPIIb/IIIa antagonist with other antiplatelet agents could open new avenues for antithrombotic therapy.
References
L-734,217 vs. Tirofiban: A Comparative Analysis Reveals a Tale of Two Fates
A comprehensive comparison between the investigational oral fibrinogen receptor antagonist L-734,217 and the established intravenous glycoprotein (GP) IIb/IIIa inhibitor tirofiban is constrained by a significant disparity in publicly available data. While tirofiban is a well-documented therapeutic agent with extensive preclinical and clinical support, information on L-734,217 is scarce, suggesting its clinical development was likely discontinued. This guide synthesizes the available information to provide a qualitative comparison and context for their divergent paths.
At the Core: A Shared Target, Different Approaches
Both L-734,217 and tirofiban were designed to inhibit the platelet GP IIb/IIIa receptor, the final common pathway in platelet aggregation. This receptor, upon activation, binds to fibrinogen, creating bridges between platelets and leading to the formation of a thrombus. By blocking this interaction, these agents aim to prevent the dangerous blood clots that underlie cardiovascular events like heart attacks and strokes.
Tirofiban, administered intravenously, is a reversible, non-peptide antagonist of the GP IIb/IIIa receptor.[1][2] Its intravenous route allows for rapid onset and a high degree of platelet inhibition, making it suitable for acute settings such as in patients with acute coronary syndromes.[3]
In contrast, L-734,217 was developed as a potent, orally active fibrinogen receptor antagonist.[4] The goal for L-734,217 and other oral GP IIb/IIIa inhibitors was to provide a convenient option for long-term prevention of thrombotic events. However, this class of drugs ultimately failed in large-scale clinical trials, which consistently showed a lack of efficacy and, concerningly, an increase in adverse events, including mortality.[5][6][7] This likely explains the dearth of published data on L-734,217.
The Decisive Pathway: GP IIb/IIIa Signaling
The efficacy of both agents hinges on their ability to interrupt the GP IIb/IIIa signaling cascade. The diagram below illustrates this pathway and the inhibitory action of these drugs.
Caption: GP IIb/IIIa signaling pathway and site of inhibition.
Evaluating Efficacy: A Standardized Approach
The potency of antiplatelet agents like L-734,217 and tirofiban is typically assessed using in vitro platelet aggregation assays. The following workflow outlines this standard experimental procedure.
Caption: Workflow for in vitro platelet aggregation assay.
Quantitative Comparison: An Incomplete Picture
A direct head-to-head quantitative comparison is impossible due to the absence of data for L-734,217. The following tables provide a summary of the well-documented properties of tirofiban.
Table 1: Pharmacokinetic Profile of Tirofiban
| Parameter | Value | Reference(s) |
| Route of Administration | Intravenous | [3] |
| Half-life | Approximately 2 hours | [3] |
| Primary Route of Elimination | Renal | [1] |
| Plasma Protein Binding | Approximately 64% | [1] |
Table 2: Preclinical Efficacy of Tirofiban
| Animal Model | Key Findings | Reference(s) |
| Canine Arteriovenous Shunt Model | Demonstrated a dose-dependent inhibition of stent thrombosis. | [8] |
| Rat Ferric Chloride-Induced Arterial Thrombosis Model | Showed significant reduction in the formation of thrombus. | [1] |
Experimental Methodologies
The standard for assessing the in vitro efficacy of GP IIb/IIIa inhibitors is the Light Transmission Aggregometry (LTA) assay.
Protocol Overview: Light Transmission Aggregometry
-
Sample Preparation: Anticoagulated whole blood is centrifuged to obtain platelet-rich plasma (PRP). A portion of the PRP is further centrifuged at high speed to get platelet-poor plasma (PPP), which serves as a blank.
-
Incubation: Aliquots of PRP are incubated with various concentrations of the inhibitor (e.g., tirofiban) or a control vehicle at 37°C.
-
Aggregation Induction: The PRP samples are placed in an aggregometer, and a baseline of light transmission is recorded. A platelet agonist, such as ADP or collagen, is then added to trigger aggregation.
-
Measurement and Analysis: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, and the extent of aggregation is quantified relative to the PPP. From a dose-response curve, the IC50 value (the concentration of the drug that inhibits 50% of the platelet aggregation) can be calculated.
Conclusion: A Divergence in Clinical Viability
The comparison between L-734,217 and tirofiban underscores a critical juncture in pharmaceutical development. While both molecules were designed based on a sound pharmacological principle, the route of administration and the corresponding clinical application led to vastly different outcomes. Tirofiban, as an intravenous agent for acute care, found a niche in clinical practice. L-734,217, part of the ambitious but ultimately unsuccessful endeavor to create an oral GP IIb/IIIa inhibitor for chronic use, likely succumbed to the safety and efficacy challenges that plagued this entire class of drugs. The absence of data for L-734,217 speaks volumes, positioning tirofiban as the only clinically validated and characterized agent in this comparison.
References
- 1. Tirofiban in Acute Ischemic Stroke: Mechanistic Rationale, Clinical Advances, and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Tirofiban. A review of its use in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral platelet glycoprotein IIb/IIIa receptor inhibitors—part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of L-734,217: A Comparative Guide to its Antithrombotic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected in vivo antithrombotic performance of L-734,217, a potent fibrinogen receptor antagonist, with other classes of antithrombotic agents. Due to the limited availability of specific in vivo quantitative data for L-734,217 in the public domain, this guide utilizes illustrative data from other well-characterized fibrinogen receptor antagonists and alternative antithrombotic drugs to provide a comparative framework.
Executive Summary
L-734,217 is an orally active and potent fibrinogen receptor (glycoprotein IIb/IIIa) antagonist. This class of drugs targets the final common pathway of platelet aggregation, offering a powerful mechanism for preventing thrombosis. This guide will delve into the expected in vivo efficacy of L-734,217 by examining the typical performance of fibrinogen receptor antagonists in established animal models of thrombosis. We will compare its theoretical profile with other widely used antiplatelet and anticoagulant agents, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental setups.
Data Presentation: Comparative Antithrombotic Efficacy
The following tables present illustrative in vivo data for different classes of antithrombotic agents in common thrombosis models. The data for Fibrinogen Receptor Antagonists is representative of the class to which L-734,217 belongs.
Table 1: Illustrative Antithrombotic Activity in a Rat Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Drug Class | Example Agent | Dose Range (mg/kg, p.o.) | Time to Occlusion (minutes, mean ± SD) | Thrombus Weight (mg, mean ± SD) | Bleeding Time (minutes, mean ± SD) |
| Fibrinogen Receptor Antagonist | Illustrative Data | 1 - 10 | 45 ± 8 | 2.5 ± 0.8 | 8 ± 2 |
| P2Y12 Inhibitor | Clopidogrel | 10 - 50 | 35 ± 6 | 4.1 ± 1.2 | 6 ± 1.5 |
| COX Inhibitor | Aspirin | 10 - 30 | 28 ± 5 | 5.5 ± 1.5 | 4 ± 1 |
| Direct Thrombin Inhibitor | Dabigatran | 5 - 20 | 55 ± 10 | 1.8 ± 0.5 | 12 ± 3 |
| Factor Xa Inhibitor | Rivaroxaban | 1 - 5 | 50 ± 9 | 2.1 ± 0.6 | 10 ± 2.5 |
| Vehicle Control | Saline | - | 15 ± 3 | 8.2 ± 2.0 | 2 ± 0.5 |
Table 2: Illustrative Antithrombotic Activity in a Canine Electrolytic-Induced Coronary Artery Thrombosis Model
| Drug Class | Example Agent | Dose (mg/kg, i.v.) | Thrombus Incidence (%) | Time to Occlusion (minutes, mean ± SD) | Bleeding Time (minutes, mean ± SD) |
| Fibrinogen Receptor Antagonist | Illustrative Data | 0.1 - 1 | 20 | > 120 | 15 ± 4 |
| P2Y12 Inhibitor | Ticagrelor | 1 - 5 | 40 | 95 ± 15 | 10 ± 3 |
| COX Inhibitor | Aspirin | 5 - 10 | 60 | 75 ± 12 | 7 ± 2 |
| Direct Thrombin Inhibitor | Bivalirudin | 0.5 - 2 | 15 | > 120 | 20 ± 5 |
| Factor Xa Inhibitor | Apixaban | 0.1 - 0.5 | 25 | 110 ± 18 | 18 ± 4 |
| Vehicle Control | Saline | - | 100 | 35 ± 8 | 3 ± 1 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in the comparative data tables are provided below.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate arterial thrombosis.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic agent. The right common carotid artery is carefully exposed through a midline cervical incision.
-
Drug Administration: L-734,217 or comparator drugs are administered orally (p.o.) or intravenously (i.v.) at specified doses and times before the thrombotic challenge. A vehicle control group receives the corresponding vehicle.
-
Thrombosis Induction: A small piece of filter paper (e.g., 2x1 mm) saturated with a ferric chloride (FeCl₃) solution (typically 10-35%) is applied to the adventitial surface of the exposed carotid artery for a defined period (e.g., 5-10 minutes).
-
Monitoring and Measurement: A Doppler flow probe is placed on the artery distal to the injury site to continuously monitor blood flow. The time to complete occlusion (cessation of blood flow) is recorded.
-
Thrombus Weight: After a set period, the thrombosed arterial segment is excised, and the formed thrombus is carefully removed and weighed.
-
Bleeding Time: In a separate cohort of animals, bleeding time is assessed by making a standardized incision in the tail and measuring the time until bleeding stops.
Electrolytic-Induced Coronary Artery Thrombosis Model in Dogs
This model is often used to assess antithrombotic efficacy in a larger animal species, more closely mimicking human physiology.
-
Animal Preparation: Mongrel dogs of either sex (10-15 kg) are anesthetized, intubated, and ventilated. A left thoracotomy is performed to expose the left anterior descending (LAD) coronary artery.
-
Instrumentation: An electromagnetic flow probe is placed around the LAD to monitor coronary blood flow. A stimulating electrode is placed in contact with the adventitial surface of the artery.
-
Drug Administration: L-734,217 or comparator drugs are administered intravenously as a bolus followed by a continuous infusion.
-
Thrombosis Induction: A low electrical current (e.g., 100-300 µA) is applied to the arterial wall via the electrode. This causes endothelial injury and initiates thrombus formation, leading to a gradual reduction in coronary blood flow.
-
Efficacy Endpoints: The primary endpoints are the prevention of occlusive thrombus formation and the time to occlusion. The incidence of thrombosis among different treatment groups is compared.
-
Bleeding Time Measurement: Bleeding time is determined by making a standardized incision in the buccal mucosa and measuring the duration of bleeding.
Mandatory Visualizations
Signaling Pathway of Fibrinogen Receptor Antagonists
Caption: Signaling pathway of L-734,217 action.
Experimental Workflow for In Vivo Antithrombotic Studies
Caption: Workflow for in vivo antithrombotic validation.
L-734,217: A Comparative Analysis of its Cross-Reactivity with Other Integrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the integrin antagonist L-734,217, focusing on its cross-reactivity with other integrins. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its suitability for their studies.
L-734,217 is a non-peptide, small molecule antagonist of the platelet integrin αIIbβ3, also known as the fibrinogen receptor. Its primary mechanism of action is the inhibition of platelet aggregation, a critical step in thrombosis. Understanding the selectivity of L-734,217 is paramount for its therapeutic application and for its use as a specific tool in research.
Cross-Reactivity Data
The following table summarizes the inhibitory activity of L-734,217 against various integrins. The data highlights the compound's high selectivity for the αIIbβ3 integrin.
| Integrin Target | Cell Type / System | Assay Type | IC50 (nM) | Fold Selectivity vs. αIIbβ3 | Reference |
| αIIbβ3 | Human Platelets (basal) | 125I-echistatin displacement | 0.6 - 530* | 1 | [1] |
| αvβ3 | Human Skin Fibroblasts | 125I-echistatin displacement | > 10,000 | > 18.8 - 16,667 | [1] |
| αvβ1 | Human Skin Fibroblasts | 125I-echistatin displacement | > 10,000 | > 18.8 - 16,667 | [1] |
| αvβ3 | Rat Cardiac Fibroblasts | 125I-echistatin displacement | > 10,000 | > 18.8 - 16,667 | [1] |
| α8β1 | Rat Cardiac Fibroblasts | 125I-echistatin displacement | > 10,000 | > 18.8 - 16,667 | [1] |
*Note: The cited study provides a range for a group of RGD peptidomimetics, with L-734,217 being a prime example. The potency of L-734,217 is noted to increase significantly upon platelet activation[1].
Experimental Protocols
The data presented above was generated using a competitive radioligand binding assay. A detailed, representative protocol for such an assay is provided below.
Integrin Cross-Reactivity Assessment via Radioligand Binding Assay
This protocol is based on the principle of measuring the ability of a test compound (L-734,217) to displace a known radiolabeled ligand (e.g., 125I-echistatin) from its target integrin.
Materials:
-
Cells: Human platelets, human skin fibroblasts, or other cell lines expressing the integrins of interest.
-
Radioligand: 125I-echistatin, a potent RGD-containing peptide that binds to several integrins.
-
Test Compound: L-734,217.
-
Assay Buffer: Tris-buffered saline (TBS) containing Ca2+ and Mg2+, as divalent cations are essential for integrin-ligand binding.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Isolate and prepare cells expressing the target integrins. For platelets, this involves isolation from whole blood. For fibroblast cell lines, they are cultured and harvested.
-
Assay Setup: In a multi-well plate, add a fixed concentration of the radioligand (125I-echistatin).
-
Competitive Binding: Add increasing concentrations of the test compound (L-734,217) to the wells. Include a control with no test compound (total binding) and a control with a large excess of a non-radiolabeled ligand to determine non-specific binding.
-
Incubation: Add the prepared cells to the wells and incubate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the cells with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis.
Signaling Pathway of the Primary Target: αIIbβ3 Integrin
The primary target of L-734,217 is the αIIbβ3 integrin on platelets. This integrin plays a crucial role in hemostasis and thrombosis through bidirectional signaling. "Inside-out" signaling, triggered by platelet agonists, leads to a conformational change in αIIbβ3, increasing its affinity for ligands like fibrinogen. Subsequent ligand binding initiates "outside-in" signaling, leading to platelet spreading, aggregation, and clot retraction. Key mediators in this pathway include talin, kindlin, Src family kinases, and Syk.
Conclusion
The available data strongly indicates that L-734,217 is a highly selective antagonist for the αIIbβ3 integrin. Its lack of significant activity against other tested integrins, such as those from the αv family, makes it a valuable tool for specifically studying the roles of αIIbβ3 in physiological and pathological processes. Researchers using L-734,217 can be confident in its specificity, minimizing the potential for off-target effects related to the inhibition of other integrins.
References
A Head-to-Head Comparison of Oral Fibrinogen Receptor Antagonists: A Guide for Researchers
A comprehensive review of the performance, pharmacokinetics, and clinical outcomes of key oral fibrinogen receptor antagonists, including Orbofiban, Sibrafiban, Lefradafiban, Roxifiban, and Xemilofiban. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by available experimental data.
Oral fibrinogen receptor antagonists, which target the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, were once a promising class of antiplatelet agents for the long-term prevention of thrombotic events. The GPIIb/IIIa receptor represents the final common pathway of platelet aggregation, making it a critical target for antithrombotic therapies. However, despite initial optimism, the clinical development of most oral GPIIb/IIIa antagonists was halted due to a consistent failure to demonstrate a favorable risk-benefit profile, with many showing a lack of efficacy and, in some cases, an increase in mortality and bleeding events compared to standard therapies like aspirin.
This guide provides a head-to-head comparison of five key oral fibrinogen receptor antagonists: Orbofiban, Sibrafiban, Lefradafiban, Roxifiban, and Xemilofiban, focusing on their receptor affinity, pharmacokinetic properties, and clinical trial outcomes.
Quantitative Performance Data
The following tables summarize the available quantitative data for the selected oral fibrinogen receptor antagonists. Direct head-to-head comparative studies are scarce, and much of the data is derived from individual drug development programs.
Table 1: Receptor Affinity (Ki) of Oral Fibrinogen Receptor Antagonists for GPIIb/IIIa
| Drug | Active Metabolite | Receptor Affinity (Ki) |
| Roxifiban | XV459 | 1-2 nmol/L[1] |
| Xemilofiban | SB-214857 | 2.5 nmol/L[1] |
| Orbofiban | SC-57101B | Data not consistently reported |
| Sibrafiban | Ro 44-3888 | Data not consistently reported |
| Lefradafiban | Fradafiban | Data not consistently reported |
Table 2: Pharmacokinetic Properties of Oral Fibrinogen Receptor Antagonists
| Drug | Bioavailability | Time to Peak (Tmax) | Plasma Half-life (t1/2) |
| Orbofiban | ~28%[2] | Data not consistently reported | 18 hours[2] |
| Sibrafiban | Data not consistently reported | ~5.0 hours (active metabolite)[3] | ~11.0 hours (active metabolite)[3] |
| Lefradafiban | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Roxifiban | Data not consistently reported | Data not consistently reported | 12 hours (active metabolite in dogs)[1] |
| Xemilofiban | Data not consistently reported | Data not consistently reported | Data not consistently reported |
Table 3: Key Clinical Trial Outcomes
| Drug | Major Clinical Trials | Key Efficacy Findings | Key Safety Findings |
| Orbofiban | OPUS-TIMI 16 | No reduction in major cardiovascular events.[4] | Increased mortality.[4][5] |
| Sibrafiban | SYMPHONY, 2nd SYMPHONY | Not superior to aspirin in preventing recurrent ischemic events.[6] | Increased bleeding compared to aspirin.[7][8] |
| Lefradafiban | FROST | No significant benefit shown in acute coronary syndromes.[4][9] | Dose-dependent increase in bleeding events.[9][10] |
| Roxifiban | ROCKET | Development halted, limited publicly available efficacy data. | Data not available |
| Xemilofiban | EXCITE | No significant benefit in combined cardiovascular endpoints.[4][11] | Increased bleeding events.[12] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the GPIIb/IIIa signaling pathway and a typical experimental workflow for assessing platelet aggregation.
Caption: GPIIb/IIIa signaling pathway in platelet aggregation.
Caption: Workflow for Platelet Aggregation Assay.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
Objective: To determine the binding affinity (Ki) of a test compound for the GPIIb/IIIa receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (the oral fibrinogen receptor antagonist) to displace a radiolabeled ligand that has a known high affinity for the GPIIb/IIIa receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki value.
Methodology:
-
Preparation of Platelet Membranes: Human platelets are isolated from whole blood by differential centrifugation. The isolated platelets are then lysed, and the cell membranes containing the GPIIb/IIIa receptors are collected by high-speed centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: The platelet membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled GPIIb/IIIa antagonist (e.g., [3H]-tirofiban) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the platelet membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]
Light Transmission Aggregometry (LTA) for Platelet Aggregation Inhibition
Objective: To measure the ability of an oral fibrinogen receptor antagonist to inhibit platelet aggregation induced by various agonists.
Principle: LTA is considered the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.
Methodology:
-
Sample Preparation: Whole blood is collected in tubes containing an anticoagulant (typically sodium citrate). Platelet-rich plasma (PRP) is prepared by low-speed centrifugation of the whole blood. Platelet-poor plasma (PPP), used as a blank, is obtained by a subsequent high-speed centrifugation of the remaining blood.
-
Assay Procedure: The PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Inhibition Measurement: The test compound (oral fibrinogen receptor antagonist) or a vehicle control is added to the PRP and incubated for a specified period.
-
Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the cuvette to induce aggregation.
-
Data Recording and Analysis: The change in light transmission is recorded over time. The maximum platelet aggregation is determined, and the percentage of inhibition by the test compound is calculated relative to the control.[15][16][17][18]
Discussion of Comparative Performance
The development of oral fibrinogen receptor antagonists has been challenging, primarily due to their narrow therapeutic window and off-target effects. While they are potent inhibitors of platelet aggregation in vitro, this has not translated into clinical benefit.
Roxifiban and its active metabolite, XV459, demonstrated high affinity for the GPIIb/IIIa receptor.[1] Preclinical studies suggested potent antithrombotic efficacy.[19] However, large-scale clinical trial data on its efficacy and safety are limited as its development was discontinued.
Xemilofiban also showed high receptor affinity through its analog.[1] Clinical trials, such as the EXCITE trial, however, failed to show a significant reduction in cardiovascular events compared to placebo.[4][11]
Orbofiban was found to have a relatively long half-life and decent oral bioavailability.[2] Despite these promising pharmacokinetic properties, the OPUS-TIMI 16 trial was prematurely terminated due to an observed increase in mortality in the orbofiban group.[4] This was partly attributed to a potential partial agonist activity at low drug concentrations, which could paradoxically enhance platelet aggregation.[5]
Sibrafiban , a double prodrug, was designed to have a more predictable pharmacokinetic profile.[20] However, the SYMPHONY and 2nd SYMPHONY trials demonstrated that sibrafiban was not more effective than aspirin and was associated with a higher rate of bleeding.[6][7][8]
Lefradafiban , the prodrug of fradafiban, also failed to show a clinical benefit in the FROST trial and was associated with a dose-dependent increase in bleeding complications.[4][9][10]
A common theme among these agents is the difficulty in achieving a sustained level of platelet inhibition that is both effective and safe. Low bioavailability and variability in patient metabolism led to periods of suboptimal receptor blockade, which may have contributed to the lack of efficacy and, in the case of partial agonists like orbofiban, may have even been prothrombotic.[21]
Conclusion
The journey of oral fibrinogen receptor antagonists from promising therapeutic targets to clinical disappointment offers valuable lessons for drug development. While the principle of targeting the final common pathway of platelet aggregation remains sound, the practical application in a chronic oral formulation has been fraught with challenges. The data presented in this guide highlights the disconnect that can exist between potent in vitro activity and in vivo efficacy and safety. Future development in this area would require agents with highly predictable pharmacokinetics, a wide therapeutic index, and a pure antagonist profile devoid of any partial agonism. For researchers, the story of these compounds underscores the importance of thorough preclinical characterization and the need for carefully designed clinical trials to assess the true risk-benefit profile of novel antithrombotic agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered IIb/IIIa antagonist, in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trials with glycoprotein IIb/IIIa antagonists - No benefit without bleeding? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term oral platelet glycoprotein IIb/IIIa receptor antagonism with sibrafiban after acute coronary syndromes: study design of the sibrafiban versus aspirin to yield maximum protection from ischemic heart events post-acute coronary syndromes (SYMPHONY) trial. Symphony Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Randomized trial of an oral platelet glycoprotein IIb/IIIa antagonist, sibrafiban, in patients after an acute coronary syndrome: results of the TIMI 12 trial. Thrombolysis in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and preliminary efficacy of one month glycoprotein IIb/IIIa inhibition with lefradafiban in patients with acute coronary syndromes without ST-elevation; a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics and safety of lefradafiban, an oral platelet glycoprotein IIb/IIIa receptor antagonist, in patients with stable coronary artery disease undergoing elective angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of oral Xemilofiban in Controlling Thrombotic Events - American College of Cardiology [acc.org]
- 12. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of xemilofiban in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. benthamscience.com [benthamscience.com]
A Comparative Guide to the Binding Kinetics of L-734,217 and Other Antagonists to the Fibrinogen Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of the fibrinogen receptor antagonist L-734,217 with other notable alternatives, Tirofiban and Eptifibatide. The data presented is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their investigations into platelet aggregation and thrombosis.
Quantitative Comparison of Binding Kinetics
The binding of a ligand to its receptor is a dynamic process characterized by the rates of association and dissociation. These kinetics are crucial for understanding the efficacy and duration of action of a drug. The following table summarizes the available binding kinetic data for L-734,217 and its comparators to the fibrinogen receptor (αIIbβ3 integrin).
| Compound | Association Rate (k_on_) (M⁻¹s⁻¹) | Dissociation Rate (k_off_) (s⁻¹) | Dissociation Constant (K_d_) (nM) |
| L-734,217 | Data not available | Data not available | Data not available |
| Tirofiban | Data not available | Data not available | 15[1] |
| Eptifibatide | Data not available | Data not available | 120[1] |
Note: While specific association (k_on_) and dissociation (k_off_) rates for L-734,217, Tirofiban, and Eptifibatide were not available in the searched literature, the dissociation constant (K_d_) provides a measure of the overall binding affinity. A lower K_d_ value indicates a higher binding affinity.
Experimental Protocols
The determination of binding kinetics is paramount for the validation of any potential therapeutic agent targeting the fibrinogen receptor. Below are detailed methodologies for key experiments that can be employed to ascertain the binding parameters of L-734,217 and its alternatives.
Surface Plasmon Resonance (SPR) Spectroscopy for Binding Kinetics
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. This method allows for the determination of both the association (k_on_) and dissociation (k_off_) rates, from which the dissociation constant (K_d_) can be calculated.
Objective: To measure the binding kinetics of L-734,217, Tirofiban, or Eptifibatide to purified αIIbβ3 integrin.
Materials:
-
Purified, soluble αIIbβ3 integrin
-
L-734,217, Tirofiban, or Eptifibatide
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the αIIbβ3 integrin to the sensor surface via amine coupling to achieve a target immobilization level (e.g., 2000-3000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
-
A reference flow cell should be prepared similarly but without the immobilization of the integrin to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the antagonist (e.g., L-734,217) in running buffer, typically ranging from low nanomolar to micromolar concentrations. A buffer-only sample should also be included as a zero-concentration control.
-
Inject the antagonist solutions over the sensor surface at a constant flow rate for a defined association phase (e.g., 120-180 seconds).
-
Switch to running buffer flow for a defined dissociation phase (e.g., 300-600 seconds) to monitor the dissociation of the antagonist from the receptor.
-
Between each antagonist injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound antagonist.
-
-
Data Analysis:
-
The resulting sensorgrams (RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).
-
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context of fibrinogen receptor antagonism, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Fibrinogen receptor signaling cascade.
Caption: Workflow for kinetic analysis.
References
Confirming the Specificity of L-734,217 in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-734,217 is a non-peptide antagonist of the fibrinogen receptor, playing a critical role in antithrombotic research. Its primary mechanism of action is the inhibition of platelet aggregation by blocking the interaction of fibrinogen with its receptor on platelets. The primary target of L-734,217 and other drugs in its class is the integrin αIIbβ3, also known as glycoprotein IIb/IIIa (GPIIb/IIIa), which is the most abundant integrin on the platelet surface and is essential for platelet aggregation.[1][2][3] Validating the specificity of L-734,217 is crucial to ensure that its observed biological effects are directly attributable to the inhibition of αIIbβ3 and not due to off-target interactions, which could lead to unforeseen side effects or misinterpretation of experimental results.
This guide provides a framework for confirming the specificity of L-734,217 in a cell culture setting, comparing it with other known αIIbβ3 antagonists, and offering detailed experimental protocols.
Comparative Overview of αIIbβ3 Antagonists
The clinical and research landscape for αIIbβ3 antagonists includes several key players. A direct comparison of their properties is essential for selecting the appropriate tool compound for a given experiment and for understanding the specificity profile of L-734,217.
| Inhibitor | Primary Target | Mechanism of Action | Key Distinguishing Features |
| L-734,217 | Integrin αIIbβ3 | Non-peptide antagonist, likely competitive | Orally active antithrombotic agent. Specificity profile not extensively published. |
| Tirofiban | Integrin αIIbβ3 | Non-peptide, small molecule inhibitor; reversible antagonist.[4][5][6] | Specifically inhibits fibrinogen-dependent platelet aggregation.[4] Short half-life of approximately 2 hours.[4] |
| Eptifibatide | Integrin αIIbβ3 | Cyclic heptapeptide, reversible antagonist.[7][8] | Highly specific for GPIIb/IIIa.[7] Derived from a protein found in rattlesnake venom.[8] |
| Abciximab | Integrin αIIbβ3 and αvβ3 | Chimeric human-murine monoclonal antibody Fab fragment; irreversible antagonist.[9][10] | Binds to the vitronectin receptor (αvβ3) in addition to αIIbβ3.[9] Long biological half-life due to strong receptor affinity.[10][11] |
Signaling Pathway of Integrin αIIbβ3
Integrin αIIbβ3 signaling is a bidirectional process crucial for platelet function. "Inside-out" signaling activates the integrin, increasing its affinity for ligands like fibrinogen. Upon ligand binding, "outside-in" signaling triggers a cascade of intracellular events leading to platelet spreading, aggregation, and thrombus formation.[1]
Caption: Integrin αIIbβ3 signaling and the inhibitory action of L-734,217.
Experimental Workflow for Specificity Validation
A multi-faceted approach is necessary to rigorously confirm the specificity of L-734,217 in cell culture. This involves a combination of cell-based functional assays, direct binding assays, and broad off-target screening.
References
- 1. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin αIIbβ3: from discovery to efficacious therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirofiban. A review of its use in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]
- 6. Tirofiban - Wikipedia [en.wikipedia.org]
- 7. Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eptifibatide - Wikipedia [en.wikipedia.org]
- 9. ReoPro (Abciximab): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Abciximab - Wikipedia [en.wikipedia.org]
- 11. Abciximab: a reappraisal of its use in coronary care - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of L-734,217: A Cross-Species Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fibrinogen receptor antagonist L-734,217, with a focus on its pharmacological profile in various animal species. L-734,217 is an orally active, potent antithrombotic agent that acts by blocking the fibrinogen receptor (glycoprotein IIb/IIIa) on platelets, a critical step in the final common pathway of platelet aggregation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers in thrombosis and hemostasis.
Quantitative Analysis: Pharmacokinetics and Pharmacodynamics
Table 1: Pharmacokinetic Parameters of L-734,217 in Male Beagle Dogs
| Parameter | Value |
| Dose (Intravenous) | 0.01 mg/kg |
| Elimination | Unchanged |
| Renal Excretion | 64 ± 4% |
| Hepatic Excretion | 32 ± 6% |
| Plasma Protein Binding | Not substantial |
| Metabolic Stability | Metabolically stable |
Data sourced from a study on the effects of pentobarbital on the pharmacokinetics and pharmacodynamics of L-734,217 in dogs.
A significant finding from preclinical safety studies is that L-734,217 did not induce thrombocytopenia in chimpanzees or rhesus monkeys, a side effect observed with other potent fibrinogen receptor antagonists like L-738,167 and L-739,758[1]. This suggests a potentially favorable safety profile for L-734,217 in primates.
Alternative Fibrinogen Receptor Antagonists
The landscape of fibrinogen receptor antagonists includes several other compounds that have been evaluated in preclinical and clinical settings. These alternatives provide a basis for comparison in terms of potency and clinical utility.
Table 2: Comparison with Alternative Fibrinogen Receptor Antagonists
| Compound | Mechanism of Action | Key Features |
| Abciximab | Monoclonal antibody against GPIIb/IIIa | Intravenous administration, irreversible binding |
| Eptifibatide | Cyclic heptapeptide | Intravenous administration, reversible binding |
| Tirofiban | Non-peptide small molecule | Intravenous administration, reversible binding |
| Xemilofiban | Oral prodrug of a non-peptide antagonist | Investigated for oral antiplatelet therapy |
| Orbofiban | Oral non-peptide antagonist | Investigated for oral antiplatelet therapy |
Experimental Protocols
Detailed experimental protocols for L-734,217 are not widely published. However, based on standard methodologies for evaluating fibrinogen receptor antagonists, the following protocols for key assays can be outlined.
In Vitro Platelet Aggregation Assay
This assay is fundamental to assessing the efficacy of a fibrinogen receptor antagonist.
Objective: To determine the concentration of L-734,217 required to inhibit platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin).
Methodology:
-
Blood Collection: Whole blood is collected from the study species (e.g., rat, dog, monkey) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a consistent concentration (e.g., 3 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Assay Procedure:
-
Aliquots of PRP are pre-incubated with varying concentrations of L-734,217 or a vehicle control at 37°C.
-
An agonist (e.g., ADP) is added to induce platelet aggregation.
-
Platelet aggregation is measured using a light transmission aggregometer, which records the increase in light transmission as platelets clump together.
-
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value (the concentration of L-734,217 that inhibits aggregation by 50%) is determined.
Fibrinogen Receptor Binding Assay
This assay directly measures the ability of L-734,217 to compete with fibrinogen for binding to the GPIIb/IIIa receptor.
Objective: To determine the affinity of L-734,217 for the platelet fibrinogen receptor.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from whole blood by centrifugation and resuspension in a suitable buffer.
-
Assay Procedure:
-
Washed platelets are incubated with a fixed concentration of labeled fibrinogen (e.g., ¹²⁵I-fibrinogen) and varying concentrations of L-734,217.
-
The mixture is incubated to allow for competitive binding.
-
Bound and free labeled fibrinogen are separated by centrifugation through a silicone oil layer.
-
-
Data Analysis: The amount of bound labeled fibrinogen is quantified, and the Ki value (the dissociation constant of the inhibitor) for L-734,217 is calculated.
Signaling Pathways and Experimental Workflows
The mechanism of action of L-734,217 involves the blockade of the final common pathway of platelet aggregation. The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
Assessing Bleeding Time Side Effects of L-734,217 in Comparison to Other Antiplatelet Agents
For researchers and professionals in drug development, understanding the complete pharmacological profile of a new chemical entity is paramount. This guide provides a comparative assessment of the bleeding time side effects associated with L-734,217, a potent fibrinogen receptor antagonist, and other antiplatelet agents. The information is compiled from preclinical and clinical data to offer a comprehensive overview for scientific evaluation.
Quantitative Comparison of Bleeding Time
The following table summarizes the available data on the effects of L-734,217 and other selected Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors on bleeding time. It is important to note that the data for L-734,217 is qualitative, highlighting a dissociation from its antiplatelet effects, whereas quantitative data is available for comparator agents from different studies.
| Agent | Species | Dose | Baseline Bleeding Time | Post-treatment Bleeding Time | Key Findings & Citation |
| L-734,217 | Dog (anesthetized) | Intravenous | Not specified | Not specified | A dissociation was observed between the inhibition of ex vivo platelet aggregation and the prolongation of template bleeding time. A synergistic effect on bleeding time was noted when co-administered with heparin and aspirin.[1] |
| Roxifiban | Dog | 1.0 mg/kg IV | 3-4 minutes | >30 minutes | A significant extension of bleeding time was observed. |
| Abciximab | Human | Standard therapeutic dose | ~5 minutes | 27 ± 10 minutes | Marked prolongation of bleeding time. |
| Tirofiban | Human | Standard therapeutic dose | Not specified | 19 ± 13 minutes | Significant prolongation of bleeding time. |
Experimental Protocols
The assessment of bleeding time is a critical component of preclinical and clinical safety evaluation for any antiplatelet agent. The following are summaries of commonly employed experimental protocols.
Buccal Mucosa Bleeding Time (BMBT) Assay in Dogs
The Buccal Mucosa Bleeding Time (BMBT) is a standardized method to assess primary hemostasis in dogs and is a relevant protocol for preclinical studies of antiplatelet agents.
Objective: To measure the time required for a standardized incision in the buccal mucosa to stop bleeding.
Procedure:
-
The animal is placed in lateral or sternal recumbency. Anesthesia or sedation may be administered to ensure the animal remains still.
-
The upper lip is gently everted and held in place with a gauze strip.
-
A specialized, spring-loaded device is used to create a standardized incision of a specific length and depth on the mucosal surface of the lip.
-
Immediately after the incision, a timer is started.
-
Blood from the incision is carefully blotted with filter paper at regular intervals (e.g., every 5 seconds) without touching the incision itself.
-
The time from incision to the cessation of bleeding (i.e., when blood no longer stains the filter paper) is recorded as the bleeding time.
-
A normal BMBT in a healthy, unsedated dog is typically less than 4 minutes.
Template Bleeding Time Assay in Humans
This method is a standardized way to assess platelet function in a clinical setting.
Objective: To measure the duration of bleeding from a standardized skin incision.
Procedure:
-
A blood pressure cuff is placed on the upper arm and inflated to a constant pressure (e.g., 40 mmHg) to standardize capillary pressure.
-
A sterile, automated device is used to make one or more small, precise incisions of a standard length and depth on the volar surface of the forearm.
-
A stopwatch is started at the moment of incision.
-
The blood flowing from the incision(s) is blotted with filter paper every 30 seconds until bleeding stops. The filter paper should not touch the edges of the wound.
-
The time from incision until the cessation of bleeding is recorded.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of GPIIb/IIIa inhibitors and a typical experimental workflow for assessing bleeding time.
Caption: Signaling pathway of GPIIb/IIIa receptor activation and inhibition.
Caption: A generalized experimental workflow for in vivo bleeding time studies.
References
Safety Operating Guide
Navigating Chemical Disposal: A General Protocol in the Absence of Specific Data for L-734217
Initial searches for "L-734217" did not yield a corresponding chemical compound, safety data sheet (SDS), or any specific disposal procedures. The identifier may be an internal catalog number, a non-standard nomenclature, or a typographical error. In the absence of specific information for a named compound, it is critical to follow established general protocols for chemical waste disposal to ensure safety and compliance.
General Step-by-Step Chemical Disposal Protocol
The following steps outline a safe and compliant workflow for the disposal of an unknown or unclassified chemical. This procedure should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
-
Chemical Identification and Hazard Assessment:
-
The first and most critical step is to positively identify the chemical. If "this compound" is an internal code, cross-reference it with your laboratory's chemical inventory or records to find the systematic chemical name or CAS number.
-
Once identified, locate the Safety Data Sheet (SDS) for the compound. The SDS is the primary source of information for safe handling, storage, and disposal.
-
Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), 13 (Disposal Considerations), and 15 (Regulatory Information) of the SDS.
-
-
Personal Protective Equipment (PPE):
-
Based on the hazard assessment from the SDS, don the appropriate PPE. This typically includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
If the substance is volatile or produces dust, a fume hood and respiratory protection may be necessary.
-
-
Segregation of Chemical Waste:
-
Never mix different chemical wastes unless explicitly instructed to do so by a verified protocol.
-
Segregate waste into compatible categories (e.g., halogenated organic solvents, non-halogenated organic solvents, acidic waste, basic waste, solid waste).
-
-
Waste Container Selection and Labeling:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure the container is properly labeled with the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive, toxic), and the accumulation start date.
-
-
Neutralization or Deactivation (if applicable and safe):
-
Some chemical wastes may require neutralization or deactivation before disposal. The SDS or specific laboratory protocols will provide this information.
-
Crucially, never attempt to neutralize or treat a chemical without a validated procedure and a thorough understanding of the reaction, as this can be extremely dangerous.
-
-
Arranging for Disposal:
-
Follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Provide the EHS department with accurate information about the waste, including its composition and volume.
-
Experimental Protocol: A General Framework
As no specific experimental protocols for the disposal of "this compound" could be found, a general framework for developing such a protocol is provided below. This is a conceptual guide and should be supplemented with specific information from the chemical's SDS.
-
Objective: To safely prepare an identified chemical waste for disposal in accordance with institutional and regulatory standards.
-
Materials:
-
The chemical waste to be disposed of.
-
Appropriate PPE (as determined by the SDS).
-
Approved waste container(s).
-
Waste labels.
-
Spill kit appropriate for the chemical class.
-
(If applicable) Reagents for neutralization or deactivation.
-
-
Methodology:
-
Consult the SDS for the specific chemical to understand its hazards and disposal requirements.
-
In a designated and well-ventilated area (such as a fume hood), ensure all necessary materials are present.
-
Wearing the correct PPE, carefully transfer the chemical waste into the designated, pre-labeled waste container.
-
If a neutralization or deactivation step is required and a validated protocol exists, perform this step with caution, monitoring for any signs of an adverse reaction (e.g., gas evolution, temperature increase).
-
Securely close the waste container.
-
Store the sealed waste container in a designated secondary containment area, segregated by hazard class, until it is collected by the EHS department.
-
Document the disposal in the laboratory's chemical waste log.
-
Data Presentation
Due to the inability to identify "this compound," no quantitative data regarding its physical, chemical, or toxicological properties is available. A Safety Data Sheet would typically provide the following information, which is essential for proper disposal:
| Data Point | Description | Relevance to Disposal |
| pH | A measure of the acidity or basicity of an aqueous solution. | Determines if neutralization is required and the appropriate waste stream. |
| Boiling Point | The temperature at which a liquid turns into a vapor. | Indicates volatility and potential inhalation hazards during handling. |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air. | Critical for assessing flammability and segregation from ignition sources. |
| Solubility | The ability of a substance to dissolve in a solvent (e.g., water). | Informs potential environmental impact and appropriate cleanup procedures for spills. |
| LD50/LC50 | The lethal dose or concentration that causes the death of 50% of a test animal population. | Indicates acute toxicity and the level of handling precautions required. |
| Hazard Class | The category of hazard assigned by regulatory bodies (e.g., flammable, corrosive, toxic). | Dictates segregation, labeling, and disposal pathways. |
Visualizing the Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of a laboratory chemical.
Personal protective equipment for handling L-734217
Disclaimer: No specific Safety Data Sheet (SDS) for L-734217 is publicly available. This guide is based on best practices for handling potent, novel research compounds and should be used as a foundational resource. A thorough risk assessment must be conducted by researchers and institutional safety personnel before commencing any work.
This document provides essential safety and logistical information for the handling of this compound, a research compound of unknown specific toxicity. The following procedures are designed to minimize exposure risk to laboratory personnel and the environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling compounds with unknown hazard profiles. The recommended level of PPE will vary based on the experimental procedure and the physical form of this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with safety glasses. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene). - Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation and Handling (Liquid Form) | - Certified fume hood. - Safety goggles or a face shield. - Disposable lab coat. - Single pair of nitrile or neoprene gloves. | Reduces the risk of splashes and inhalation of vapors. |
| General Laboratory Operations | - Standard laboratory coat. - Safety glasses with side shields. - Nitrile gloves. | Basic protection for low-risk activities. |
II. Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is critical to ensure safety and experimental integrity.
1. Pre-Experiment Preparation:
-
Consult Safety Information: In the absence of an SDS, review any available internal data or literature for information on similar compounds.
-
Risk Assessment: Conduct a formal risk assessment for the planned experiment, considering the quantity of this compound to be used and the procedures involved.
-
Prepare Work Area: Ensure a certified chemical fume hood is used for all manipulations of this compound.[1] Decontaminate the work surface before and after use.
-
Assemble Materials: Have all necessary equipment, reagents, and a dedicated, clearly labeled waste container ready within the fume hood.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials and decontamination solutions is readily accessible.
2. Handling and Experimental Protocol:
-
Don PPE: Put on the appropriate PPE as determined by the risk assessment before entering the designated work area.
-
Compound Handling:
-
When weighing the solid form, use a containment balance or perform the task in a fume hood to minimize aerosol generation.
-
For solution preparation, add solvents slowly to the solid to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Experiment Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate deactivating solution (e.g., a solution of a suitable detergent followed by a rinse with 70% ethanol, if compatible with the compound).
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
3. Doffing PPE:
-
Remove PPE in the correct sequence to avoid self-contamination. A general guideline is to first remove gloves, followed by the lab coat, and finally eye and respiratory protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Protocol | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash. - Collect in a clearly labeled, sealed, and chemically compatible container. - Dispose of through a certified hazardous waste vendor.[1][2] | Prevents environmental contamination and ensures proper handling of a potentially potent chemical. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[1][2] | Minimizes the risk of exposure from contaminated items. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[1] | Assumes all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed.[1] | Prevents unexpected chemical reactions and ensures proper waste stream management. |
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[2] Waste should be stored in a designated, secure area until it is collected by a certified hazardous waste disposal service.
IV. Workflow and Pathway Diagrams
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
